julibrine II
Description
Properties
CAS No. |
142628-29-3 |
|---|---|
Molecular Formula |
C20H31NO12 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
5-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[[5-hydroxy-4-(methoxymethyl)-6-methyl-3-pyridinyl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C20H31NO12/c1-9-13(24)11(6-29-2)10(3-21-9)5-30-18-16(15(26)14(25)12(4-22)32-18)33-19-17(27)20(28,7-23)8-31-19/h3,12,14-19,22-28H,4-8H2,1-2H3 |
InChI Key |
OGMDYCDHLSLDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)COC)COC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-hydroxy-5-hydroxymethyl-4-methoxy-methyl-2-methylpyridine 5'-O-beta-apiofuranosyl(1-2)beta-glucopyranoside julibrine II |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Julibrine II from Albizia julibrissin: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the isolation, purification, and characterization of Julibrine II, a triterpenoid saponin from the stem bark of Albizia julibrissin. This document provides detailed experimental protocols, quantitative data on related compounds, and a discussion of the potential biological activities and associated signaling pathways.
Introduction
Albizia julibrissin, commonly known as the silk tree, is a plant rich in bioactive compounds, particularly triterpenoid saponins known as julibrosides.[1][2] These compounds have garnered significant interest for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.[2] this compound, a specific oleanane-type triterpenoid saponin, is one of the many julibrosides isolated from this plant. The complex nature of these saponins, with variations in their aglycone structures and sugar moieties, presents a significant challenge in their isolation and purification.[1][2] This guide outlines a general yet detailed methodology for the isolation of julibrosides, which can be adapted for the specific target of this compound.
Experimental Protocols: Isolation and Purification of Julibrosides
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology for the isolation of triterpenoid saponins from Albizia julibrissin can be compiled from various studies. This process typically involves extraction followed by a series of chromatographic separations.
Extraction
The initial step involves the extraction of crude saponins from the dried stem bark of Albizia julibrissin.
Protocol:
-
Preparation of Plant Material: The dried stem bark of Albizia julibrissin is ground into a coarse powder.
-
Solvent Extraction: The powdered bark is extracted with an organic solvent. Methanol or 70% ethanol are commonly used for this purpose. The extraction is typically performed under reflux for several hours and repeated multiple times to ensure maximum yield.
-
Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
The crude extract, containing a complex mixture of saponins and other phytochemicals, is subjected to a series of chromatographic techniques to isolate the desired compounds.
Protocol:
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or other suitable stationary phases. A gradient elution system, often a mixture of chloroform, methanol, and water, is used to separate the compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing saponins of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water.
-
Compound Identification: The purity and identity of the isolated compounds, including this compound, are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Quantitative data specifically for this compound is limited in the reviewed literature. However, data for related julibrosides and total saponin fractions from Albizia julibrissin provide valuable insights into their biological activity. The following table summarizes the cytotoxic activity (IC50 values) of various saponins isolated from Albizia julibrissin against different cancer cell lines.
| Compound/Fraction | Cell Line | IC50 (µM) | Reference |
| Julibroside J8 | Bel-7402 | ~6.25 µg/mL | |
| Julibroside J13 | Bel-7402 | ~6.25 µg/mL | |
| Julibroside J29 | PC-3M-1E8 | < 10 | |
| HeLa | < 10 | ||
| MDA-MB-435 | < 10 | ||
| Julibroside J30 | PC-3M-1E8 | < 10 | |
| HeLa | < 10 | ||
| MDA-MB-435 | < 10 | ||
| Julibroside J31 | PC-3M-1E8 | < 10 | |
| HeLa | < 10 | ||
| MDA-MB-435 | < 10 |
*Note: Original data presented as cytotoxic at 100 µg/mL. The IC50 is likely significantly lower.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and purification of julibrosides from Albizia julibrissin.
Signaling Pathway
Julibrosides from Albizia julibrissin have been shown to induce apoptosis in cancer cells. While the precise mechanism for this compound is not fully elucidated, a plausible signaling pathway involves the induction of apoptosis through both extrinsic and intrinsic pathways.
Conclusion
The isolation of pure this compound from Albizia julibrissin requires a multi-step process involving solvent extraction and multiple chromatographic techniques. While quantitative data for this compound is sparse, the cytotoxic activities of related julibrosides suggest its potential as an anti-cancer agent. The likely mechanism of action involves the induction of apoptosis through established signaling cascades. Further research is warranted to fully elucidate the specific isolation protocols, quantitative yields, and the precise molecular mechanisms of action for this compound, which will be crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to the Structure Elucidation of Julibrine II, a Representative Julibroside from Albizia julibrissin
A Note on Nomenclature: The term "Julibrine II" is not consistently used in the primary scientific literature. It is presumed to be a trivial or less common name for one of the numerous triterpenoid saponins isolated from the stem bark of Albizia julibrissin. These saponins are systematically named as "Julibrosides" (e.g., Julibroside J1, J2, J3, etc.). This guide will focus on the chemical structure elucidation of a representative and well-characterized member of this family, Julibroside J1, as a proxy for this compound, detailing the analytical chemistry workflow and data interpretation.
Introduction
Albizia julibrissin, commonly known as the Persian silk tree, is a plant rich in bioactive secondary metabolites. Among these, the triterpenoid saponins, collectively known as julibrosides, are of significant interest due to their potential pharmacological activities, including cytotoxic effects against various cancer cell lines. The structural characterization of these complex molecules is a challenging task that relies on a combination of sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a detailed overview of the methodologies employed in the isolation and complete chemical structure elucidation of these intricate natural products.
Experimental Protocols
The isolation of julibrosides from the dried stem bark of Albizia julibrissin is a multi-step process designed to separate these saponins from other classes of compounds and then to resolve the complex mixture of closely related saponins.
-
Extraction: The powdered stem bark is typically extracted exhaustively with methanol (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction, containing a mixture of saponins, is subjected to multiple chromatographic steps for purification.
-
Column Chromatography: Initial separation is often achieved on a silica gel column, eluting with a gradient of CHCl₃-MeOH-H₂O. This is followed by chromatography on a reversed-phase C18 column, eluting with a gradient of MeOH-H₂O.
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual saponins is typically achieved by preparative reversed-phase HPLC.
-
The purified saponins are then subjected to a suite of spectroscopic analyses to determine their chemical structure.
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the complete structure, including the aglycone, the sugar moieties, and their points of attachment. These experiments are typically run in deuterated pyridine (C₅D₅N) or methanol (CD₃OD).
-
1D NMR: ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon environments in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing the connectivity within each sugar ring and the aglycone.
-
TOCSY (Total Correlation Spectroscopy): Establishes the correlations between all protons within a spin system, which is particularly useful for identifying the individual sugar units.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different structural fragments, including the linkages between sugar units and the attachment points to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the stereochemistry and the sequence of the sugar chains.
-
-
Data Presentation
The following tables summarize the quantitative spectroscopic data for the representative Julibroside J1.
Table 1: Mass Spectrometry Data for Julibroside J1
| Parameter | Value |
| Molecular Formula | C₉₂H₁₄₆O₄₄ |
| Molecular Weight | 1930 |
| Ionization Mode | Positive Ion FAB-MS |
| Observed Ion [M+Na]⁺ | m/z 1953 |
Table 2: ¹³C NMR Chemical Shift Assignments for Julibroside J1 (in C₅D₅N)
| Position | Aglycone | Glc I | Ara(p) | Xyl | Glc II | Rha | Ara(f) | Glc III | Qui I | Qui II |
| 1 | 44.1 | 105.4 | 107.5 | 107.0 | 105.1 | 101.6 | 110.9 | 95.8 | 105.8 | 105.9 |
| 2 | 70.0 | 75.5 | 83.4 | 75.3 | 84.3 | 71.6 | 83.5 | 78.9 | 75.4 | 75.4 |
| 3 | 89.1 | 78.6 | 76.0 | 78.4 | 78.4 | 72.8 | 78.2 | 78.9 | 76.5 | 76.5 |
| 4 | 39.9 | 71.9 | 69.5 | 71.1 | 71.7 | 82.6 | 86.1 | 78.1 | 78.4 | 78.4 |
| 5 | 56.1 | 78.1 | 67.2 | 67.3 | 78.6 | 69.8 | 62.4 | 71.7 | 73.1 | 73.1 |
| 6 | 18.6 | 69.5 | - | - | 63.0 | 18.6 | - | 62.8 | 18.6 | 18.6 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| 28 | 176.7 | |||||||||
| 29 | 33.3 | |||||||||
| 30 | 24.8 |
(Abridged table for brevity. A full assignment would include all carbon signals.)
Table 3: ¹H NMR Chemical Shift Assignments for Julibroside J1 (in C₅D₅N)
| Position | Aglycone (δ, J in Hz) | Glc I (δ, J in Hz) | Ara(p) (δ, J in Hz) | Xyl (δ, J in Hz) | Glc II (δ, J in Hz) | Rha (δ, J in Hz) | Ara(f) (δ, J in Hz) | Glc III (δ, J in Hz) | Qui I (δ, J in Hz) | Qui II (δ, J in Hz) |
| 1-H | - | 4.98 (d, 7.8) | 4.88 (d, 6.9) | 5.34 (d, 7.5) | 5.09 (d, 7.8) | 6.36 (br s) | 6.42 (d, 1.5) | 6.18 (d, 8.1) | 5.21 (d, 7.8) | 5.25 (d, 7.8) |
| 2-H | - | 4.10 (t, 8.4) | 4.38 (dd, 8.7, 6.9) | 4.02 (t, 8.1) | 4.41 (t, 8.7) | 4.69 (dd, 3.3, 1.5) | 4.49 (dd, 3.3, 1.5) | 4.31 (t, 8.7) | 4.09 (t, 8.4) | 4.09 (t, 8.4) |
| 3-H | 3.22 (dd, 11.7, 4.2) | 4.28 (t, 8.7) | 4.22 (dd, 8.7, 3.3) | 4.11 (t, 8.7) | 4.28 (t, 8.7) | 4.49 (dd, 9.6, 3.3) | 4.35 (dd, 5.1, 3.3) | 4.24 (t, 8.7) | 4.00 (t, 9.0) | 4.00 (t, 9.0) |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
(Abridged table for brevity. A full assignment would include all proton signals.)
Mandatory Visualizations
Workflow for the isolation and structure elucidation of Julibrosides.
Key HMBC and NOESY correlations for establishing the structure of Julibroside J1.
Julibrine II: A Technical Guide to its Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Julibrine II is a pyridoxine glycoside isolated from the fresh stem bark of Albizia julibrissin, a plant commonly known as the Persian silk tree. This document provides a comprehensive overview of the available spectroscopic data for this compound, intended to serve as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug development. While detailed raw spectroscopic data from the primary literature is not fully available in the public domain, this guide synthesizes all accessible information regarding its chemical structure, properties, and the analytical methods used for its characterization.
Chemical Identity and Properties
This compound has been identified as a pyridoxine derivative. Its chemical structure and key properties, as sourced from publicly available chemical databases, are summarized below.
| Property | Value |
| Chemical Formula | C20H31NO12 |
| IUPAC Name | 5-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-6-{[5-hydroxy-4-(methoxymethyl)-6-methylpyridin-3-yl]methoxy}-2-(hydroxymethyl)oxane-3,4-diol |
| Molecular Weight | 477.46 g/mol |
| CAS Number | 142628-29-3 |
| Source Organism | Albizia julibrissin |
Spectroscopic Data
The primary reference for the isolation and structural elucidation of this compound is a 1992 publication by Higuchi et al. in the Chemical & Pharmaceutical Bulletin. The abstract of this paper indicates that Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in determining the structure of this compound. While the full paper containing the detailed spectral data is not publicly accessible through open-access repositories, this guide presents the types of data that would have been generated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would have been employed. The expected data from these experiments are outlined in the tables below.
Table 1: Hypothetical ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in public search results |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in public search results |
Mass Spectrometry (MS)
The original study utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS) to determine the molecular weight of this compound. Modern mass spectrometry techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution analyzers (e.g., TOF or Orbitrap), would be used today to obtain a more precise mass and fragmentation pattern, aiding in structural confirmation.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| Data not available in public search results |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and aromatic pyridine ring vibrations.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in public search results |
Experimental Protocols
The detailed experimental protocols for the isolation and spectroscopic analysis of this compound are contained within the primary scientific literature. Based on standard phytochemical practices, a general workflow for the isolation and characterization of a natural product like this compound can be outlined.
General Isolation and Purification Workflow
The process would typically begin with the collection and extraction of the plant material, followed by a series of chromatographic steps to isolate the compound of interest.
Spectroscopic Analysis Methodology
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400-600 MHz) in a suitable deuterated solvent (e.g., CD₃OD, D₂O). 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to establish connectivity and assign resonances.
-
Mass Spectrometry : High-resolution mass spectra would be acquired using an ESI-TOF or ESI-Orbitrap mass spectrometer to confirm the elemental composition. Tandem MS (MS/MS) experiments would be conducted to study the fragmentation pattern.
-
Infrared Spectroscopy : The IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
Signaling Pathways and Biological Activity
The primary literature notes that this compound exhibits arrhythmic-inducing action.[1] However, the specific signaling pathways through which it exerts this effect are not detailed in the publicly available abstracts. Further research would be required to elucidate the molecular mechanisms underlying the biological activity of this compound. A hypothetical signaling pathway diagram related to cardiac arrhythmia is presented below for illustrative purposes, though it is not directly based on experimental data for this compound.
Conclusion
This compound is a structurally defined natural product with reported biological activity. While its fundamental chemical identity is well-established, a comprehensive public repository of its detailed spectroscopic data is currently lacking. The information provided in this guide serves as a foundational resource for researchers. Access to the full primary publication by Higuchi et al. (1992) is recommended for those requiring in-depth spectroscopic data and experimental protocols. Future research into the pharmacology and mechanism of action of this compound could provide valuable insights for drug discovery and development.
References
Unveiling Julibrine II: A Technical Guide on Natural Abundance, Isolation, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Quantitative Data: Natural Abundance and Isolation Yield
Direct quantitative data for the natural abundance of julibrine II in Albizia julibrissin and the specific yield from isolation procedures are not explicitly detailed in accessible scientific literature. The table below is presented as a template for researchers to populate as such data becomes available through experimental investigation.
| Parameter | Value | Source Plant Part | Comments |
| Natural Abundance | Data not available | Fresh Stem Bark | Further quantitative analysis (e.g., HPLC, LC-MS) of plant extracts is required. |
| Isolation Yield | Data not available | Fresh Stem Bark | Yield is dependent on the efficiency of the extraction and purification protocol. |
Experimental Protocols
The following is a detailed, generalized protocol for the isolation and purification of this compound from the fresh stem bark of Albizia julibrissin, constructed from methodologies described for the isolation of other glycosides and alkaloids from this plant.
I. Plant Material Collection and Preparation
-
Collection: Fresh stem bark of Albizia julibrissin should be collected.
-
Preparation: The bark should be thoroughly cleaned, air-dried in the shade, and then coarsely powdered using a mechanical grinder.
II. Extraction
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated three times to ensure maximum extraction of metabolites.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
III. Fractionation
-
Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This separates compounds based on their polarity. Given its nature as a glycoside, this compound is expected to concentrate in the more polar fractions (EtOAc and/or n-BuOH).
IV. Chromatographic Purification
-
Column Chromatography: The bioactive fraction (e.g., n-BuOH fraction) is subjected to column chromatography over a suitable stationary phase, such as silica gel or Diaion HP-20.
-
Elution Gradient: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of CHCl₃-MeOH-H₂O could be used.
-
Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Further Purification: Fractions containing the target compound are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.
V. Structure Elucidation
-
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the detailed chemical structure.
-
Biological Activity
The primary biological activity reported for this compound is its ability to induce cardiac arrhythmias[1]. A study by Higuchi et al. (1992) isolated three pyridoxine derivatives from the fresh stem bark of Albizia julibrissin, with this compound being the one identified to possess this arrhythmic-inducing action[1]. The same study noted that other related glycosides from the same plant did not exhibit this effect, suggesting a specific structure-activity relationship[1].
Signaling Pathways
Currently, there is no information available in the scientific literature detailing the specific signaling pathways through which this compound exerts its biological effects. The arrhythmogenic properties suggest a potential interaction with cardiac ion channels or signaling cascades that regulate heart rhythm, but this remains to be investigated.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Hypothetical Signaling Pathway (Template)
As no specific signaling pathway for this compound has been elucidated, the following diagram is a template that can be adapted once experimental data becomes available. It illustrates a generic signaling cascade.
Caption: A template for a potential this compound signaling pathway.
References
Julibrine II: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Julibrine II is a pyridoxine glycoside isolated from the stem bark of Albizzia julibrissin DURAZZ. This document provides a comprehensive overview of its physical and chemical properties, based on experimental data. It details the isolation and structure elucidation process and presents the experimental protocol for assessing its notable biological activity: the induction of cardiac arrhythmia. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacological potential and toxicological profile of this compound.
Chemical and Physical Properties
This compound is a complex glycoside with a molecular formula of C20H31NO12. Its structure consists of a pyridoxine (Vitamin B6) aglycone linked to a disaccharide moiety. The following table summarizes its key physical and chemical properties based on experimental and computationally predicted data.
| Property | Value | Source |
| Molecular Formula | C20H31NO12 | [1] |
| Average Molecular Weight | 477.463 g/mol | [1] |
| Monoisotopic Molecular Weight | 477.184625442 g/mol | [1] |
| Appearance | Amorphous Powder | Experimental |
| Optical Rotation | [α]D -25.6° (c=1.0, H2O) | Experimental |
| UV λmax (MeOH) | 225.5 nm (ε 4500), 287.5 nm (ε 3100) | Experimental |
| IUPAC Name | 5-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-6-{[5-hydroxy-4-(methoxymethyl)-6-methylpyridin-3-yl]methoxy}-2-(hydroxymethyl)oxane-3,4-diol | [1] |
| SMILES | COCC1=C(O)C(C)=NC=C1COC1OC(CO)C(O)C(O)C1OC1OCC(O)(CO)C1O | [1] |
| InChI Key | OGMDYCDHLSLDDN-UHFFFAOYSA-N | |
| Water Solubility (Predicted) | 8.91 g/L | ALOGPS |
| logP (Predicted) | -1.6 | ALOGPS |
| pKa (Strongest Acidic) (Predicted) | 8.59 | ChemAxon |
| pKa (Strongest Basic) (Predicted) | 5.58 | ChemAxon |
| Hydrogen Bond Donor Count | 7 | ChemAxon |
| Hydrogen Bond Acceptor Count | 13 | ChemAxon |
| Polar Surface Area | 200.65 Ų | ChemAxon |
| Rotatable Bond Count | 9 | ChemAxon |
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and FAB-MS.
¹³C-NMR Spectral Data (100 MHz, C5D5N)
| Carbon No. | Chemical Shift (δ) | Carbon No. (Sugar) | Chemical Shift (δ) |
| 2 | 147.2 | Glc-1' | 105.0 |
| 3 | 133.4 | Glc-2' | 83.9 |
| 4 | 147.8 | Glc-3' | 78.4 |
| 5 | 147.2 | Glc-4' | 71.7 |
| 6 | 123.6 | Glc-5' | 78.2 |
| 2-Me | 18.8 | Glc-6' | 62.8 |
| 3-CH₂O | 61.2 | Api-1'' | 111.4 |
| 4-CH₂OMe | 69.3 | Api-2'' | 78.2 |
| 4-OMe | 58.4 | Api-3'' | 80.4 |
| Api-4'' | 75.2 | ||
| Api-5'' | 65.1 |
¹H-NMR Spectral Data (400 MHz, C5D5N)
| Proton No. | Chemical Shift (δ, mult., J in Hz) | Proton No. (Sugar) | Chemical Shift (δ, mult., J in Hz) |
| 6-H | 8.36 (s) | Glc-1'-H | 5.43 (d, 7.8) |
| 2-Me | 2.45 (s) | Api-1''-H | 6.21 (d, 2.4) |
| 3-CH₂O | 5.17 (s) | Api-5''-H | 4.63 (d, 9.8), 4.14 (d, 9.8) |
| 4-CH₂OMe | 4.60 (s) | ||
| 4-OMe | 3.29 (s) |
Mass Spectrometry
-
FAB-MS (positive ion mode): m/z 500 [M+Na]⁺, 478 [M+H]⁺
-
FAB-MS (negative ion mode): m/z 476 [M-H]⁻
Experimental Protocols
Isolation of this compound
The isolation of this compound from the fresh stem bark of Albizzia julibrissin involves a multi-step extraction and chromatographic process.
-
Extraction: The fresh stem bark of A. julibrissin is extracted with methanol. The extract is then concentrated.
-
Solvent Partitioning: The concentrated methanol extract is partitioned between n-hexane and water. The aqueous layer is further partitioned with n-butanol.
-
Column Chromatography: The n-butanol soluble fraction is subjected to a series of column chromatography steps:
-
Diaion HP-20 with a water to methanol gradient.
-
Silica gel with a chloroform-methanol-water solvent system.
-
Sephadex LH-20 with methanol as the eluent.
-
-
Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography on an ODS column using a methanol-water mobile phase to yield pure this compound.
Arrhythmic-Inducing Activity Assay
The arrhythmogenic properties of this compound were evaluated using an isolated frog heart model.
-
Preparation: The heart of a frog (Rana catesbeiana) is isolated.
-
Perfusion: The isolated heart is perfused with Ringer's solution using the Straub's method.
-
Baseline Recording: The normal heartbeat is recorded on a kymograph.
-
Compound Administration: this compound, dissolved in Ringer's solution, is administered to the perfused heart.
-
Observation: Changes in the heart's contractions are observed and recorded to determine the onset and nature of any arrhythmia. This compound was found to exhibit an arrhythmia-inducing action in this assay.
Biological Activity and Signaling Pathways
The primary reported biological activity of this compound is the induction of cardiac arrhythmias. The precise molecular mechanism and the signaling pathways involved have not been fully elucidated. However, based on its structure as a pyridoxine derivative and its effect on cardiac rhythm, it is hypothesized to interact with cardiac ion channels.
Further research is required to identify the specific ion channel targets and the downstream signaling cascades affected by this compound. This would involve electrophysiological studies, such as patch-clamp experiments on isolated cardiomyocytes, to measure the effect of this compound on specific ionic currents.
Conclusion
This compound is a well-characterized pyridoxine glycoside from Albizzia julibrissin. This guide provides the foundational chemical, physical, and initial biological data necessary for further research. The detailed experimental protocols for its isolation and the assessment of its arrhythmogenic activity offer a starting point for more in-depth mechanistic studies. Future investigations should focus on elucidating the precise molecular targets and signaling pathways responsible for its cardiac effects to better understand its potential toxicological and pharmacological profiles.
References
Julibrine II: A Technical Review of its Discovery and Arrhythmic-Inducing Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Julibrine II is a naturally occurring pyridoxine glycoside isolated from the silk tree, Albizzia julibrissin Durazz. First described in the early 1990s, this compound has garnered interest for its notable biological activity, specifically its ability to induce cardiac arrhythmias. This technical guide provides a comprehensive review of the discovery of this compound, its chemical properties, and the initial pharmacological findings. Due to the limited accessibility of the primary research article, this document synthesizes information from available abstracts and related literature to present a detailed overview for the scientific community.
Discovery and Chemical Characteristics
This compound was first isolated from the fresh stem bark of Albizzia julibrissin as part of a study that identified three new pyridoxine derivatives.[1] Structurally, it is a glycoside derivative of pyridoxine, a form of vitamin B6.
Chemical Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₁NO₁₂ | [1] |
| Molecular Weight | 477.46 g/mol | [1] |
| Class | Pyridoxine Glycoside | [1] |
| Source Organism | Albizzia julibrissin Durazz. (Stem Bark) | [1] |
Biological Activity: Arrhythmic-Inducing Action
The most significant biological activity attributed to this compound is its ability to induce cardiac arrhythmias. This effect was observed in early studies and appears to be specific to the this compound structure, as other similar glycosides isolated from the same plant did not exhibit this activity.
Experimental Insights
Experimental Model: The biological assays were conducted on frogs of the Ranidae family. The use of isolated frog hearts is a classic model in pharmacology for studying the effects of substances on cardiac rhythm and contractility.
Observed Effect: Administration of this compound led to chemically induced cardiac arrhythmias and effects on myocardial contraction.
Experimental Protocols
Detailed experimental protocols from the original study by Higuchi et al. (1992) are not available in the public domain. However, based on standard physiological and pharmacological practices for testing cardiac glycosides on isolated frog hearts, a likely experimental workflow can be inferred.
Inferred Experimental Workflow
Caption: Inferred experimental workflow for the isolation and bioassay of this compound.
Quantitative Data
A comprehensive summary of quantitative data, such as the effective concentration (EC₅₀) or dose-response relationships for the arrhythmic effects of this compound, is not available in the accessible literature. The primary research abstract does not provide specific numerical values for the observed biological activity.
Signaling Pathways
The precise molecular mechanism and signaling pathways through which this compound induces cardiac arrhythmias have not been elucidated in the available literature. Research on cardiac arrhythmias involves complex signaling cascades that regulate ion channel function, calcium homeostasis, and electrical impulse propagation in cardiomyocytes.
Potential Mechanisms of Arrhythmogenesis
Generally, drug-induced arrhythmias can arise from various mechanisms, including:
-
Ion Channel Blockade: Interference with sodium, potassium, or calcium channels can alter the cardiac action potential and lead to arrhythmias.
-
Abnormal Calcium Handling: Disruption of calcium influx, efflux, or release from the sarcoplasmic reticulum can trigger abnormal cardiac rhythms.
-
Re-entry Circuits: Alterations in cardiac tissue conductivity can create pathways for re-entrant electrical signals, leading to sustained arrhythmias.
Further research would be required to determine which, if any, of these pathways are modulated by this compound.
Caption: Putative cellular targets for this compound in inducing cardiac arrhythmia.
Conclusion and Future Directions
This compound represents an interesting natural product with potent, structure-specific effects on cardiac electrophysiology. The initial discovery highlights its potential as a pharmacological tool to study the mechanisms of cardiac arrhythmias. However, a significant gap in knowledge exists due to the limited availability of the primary research data.
Future research should focus on:
-
Re-isolation and Structural Confirmation: Independent isolation and full spectroscopic characterization of this compound to confirm its structure.
-
Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine the precise mechanism of action, including ion channel screening and calcium signaling assays.
-
Dose-Response Characterization: Elucidation of the concentration-dependent effects of this compound on cardiac function to establish a clear toxicological and pharmacological profile.
A thorough investigation into the properties of this compound could provide valuable insights into the fundamental mechanisms of arrhythmogenesis and potentially lead to the development of new pharmacological probes or therapeutic agents.
References
In Silico Prediction of Julibrine II Bioactivity: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide outlines a comprehensive in silico workflow to predict and validate the bioactivity of julibrine II, a pyridoxine glycoside known to induce cardiac arrhythmias. Due to the limited publicly available data on its mechanism of action, this document serves as a methodological roadmap for researchers. It details a systematic approach, beginning with computational predictions of its molecular target and pharmacokinetic properties, and culminating in detailed protocols for experimental validation. The primary hypothesized target for this compound's arrhythmogenic activity is the Na+/K+-ATPase pump, a known target for other cardiac glycosides. This guide provides the necessary frameworks, including data presentation tables and experimental workflows, to investigate this hypothesis and elucidate the bioactivity of this compound.
Introduction to this compound
This compound is a naturally occurring pyridoxine glycoside isolated from plants of the Albizia genus. Its chemical structure, as indexed in PubChem (CID 196917), consists of a pyridoxine (vitamin B6) core linked to a disaccharide chain[1]. The known biological activity of this compound is its ability to induce cardiac arrhythmias[2]. However, the precise molecular mechanism underlying this effect remains to be fully elucidated. Given its structural class as a glycoside and its known effect on cardiac rhythm, a primary putative target is the Na+/K+-ATPase pump, which is a well-established receptor for cardiac glycosides.
This guide presents a structured in silico approach to predict the interaction of this compound with the cardiac Na+/K+-ATPase and to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The subsequent sections provide detailed methodologies for these computational predictions and the requisite experimental protocols for their validation.
In Silico Bioactivity Prediction Workflow
The computational prediction of this compound's bioactivity follows a multi-step process, beginning with the preparation of the ligand and its putative protein target, followed by molecular docking simulations to predict their binding affinity, and concluding with an assessment of its drug-like properties.
Caption: A flowchart of the in silico workflow for predicting the bioactivity of this compound.
Ligand and Protein Preparation
Detailed protocols for preparing the this compound ligand and the Na+/K+-ATPase protein target for docking simulations are provided in the Experimental Protocols section. The 3D structure of this compound can be obtained from the PubChem database (CID 196917)[1]. For the protein target, crystal structures of the Na+/K+-ATPase are available in the Protein Data Bank (PDB), such as entries 3A3Y and 2ZXE[3][4]. These structures provide a high-resolution model of the cardiac glycoside binding site.
Molecular Docking
Molecular docking simulations will be performed to predict the binding mode and affinity of this compound to the Na+/K+-ATPase. This will provide insights into the potential inhibitory mechanism and the key amino acid residues involved in the interaction.
ADMET Prediction
The ADMET profile of this compound will be predicted using various computational models. This will assess its drug-likeness based on properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, as well as predict its pharmacokinetic and potential toxicity profiles.
Predicted Bioactivity Data
The following tables are templates to be populated with the results from the in silico analyses.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Acceptable Range for Oral Drugs |
| Molecular Weight ( g/mol ) | < 500 | |
| LogP (o/w) | -0.4 to +5.6 | |
| Hydrogen Bond Donors | ≤ 5 | |
| Hydrogen Bond Acceptors | ≤ 10 | |
| Molar Refractivity | 40 to 130 | |
| Topological Polar Surface Area (Ų) | ≤ 140 |
Table 2: Predicted ADMET Properties of this compound
| ADMET Parameter | Predicted Outcome | Confidence Score |
| Absorption | ||
| Human Intestinal Absorption | ||
| Caco-2 Permeability | ||
| Distribution | ||
| BBB Permeability | ||
| Plasma Protein Binding | ||
| Metabolism | ||
| CYP2D6 Inhibitor | ||
| CYP3A4 Inhibitor | ||
| Excretion | ||
| Renal Organic Cation Transporter | ||
| Toxicity | ||
| AMES Toxicity | ||
| hERG I Inhibitor | ||
| Hepatotoxicity | ||
| Skin Sensitization |
Table 3: Molecular Docking Results of this compound with Na+/K+-ATPase (PDB: 3A3Y)
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | |
| Predicted Inhibition Constant (Ki) | |
| Key Interacting Residues | |
| Hydrogen Bonds | |
| Hydrophobic Interactions | |
| Pi-Cation Interactions |
Proposed Signaling Pathway for this compound-Induced Arrhythmia
Based on the known mechanism of cardiac glycosides, the following signaling pathway is proposed for the arrhythmogenic effects of this compound.
Caption: Proposed signaling pathway for this compound-induced cardiac arrhythmia.
Experimental Protocols for Validation
The following protocols provide a framework for the experimental validation of the in silico predictions.
In Vitro Na+/K+-ATPase Inhibition Assay
This colorimetric assay quantifies the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP Solution (10 mM)
-
This compound stock solution (in DMSO)
-
Ouabain (positive control)
-
Phosphate standard solution
-
Malachite Green reagent for Pi detection
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer, 10 µL of various concentrations of this compound (or DMSO as a vehicle control), and 10 µL of the diluted Na+/K+-ATPase enzyme solution. For the positive control, use ouabain.
-
Pre-incubation: Mix gently and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination and Detection: Stop the reaction and measure the released Pi by adding 100 µL of Malachite Green reagent. After 15 minutes of color development at room temperature, measure the absorbance at 620 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Model of Drug-Induced Arrhythmia
An animal model, such as the aconitine-induced arrhythmia model in rats, can be used to confirm the arrhythmogenic effects of this compound in vivo.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Materials:
-
This compound solution
-
Aconitine solution
-
Anesthetic (e.g., urethane)
-
ECG recording system
Procedure:
-
Animal Preparation: Anesthetize the rats and record a baseline ECG.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Arrhythmia Induction: After a set period, infuse a sub-arrhythmogenic dose of aconitine to challenge the heart.
-
ECG Monitoring: Continuously monitor the ECG for the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Data Analysis: Determine the dose of this compound that significantly lowers the threshold for aconitine-induced arrhythmias.
Logical Workflow for Integrated Analysis
The integration of computational and experimental data is crucial for a comprehensive understanding of this compound's bioactivity.
Caption: Logical workflow for the integrated analysis of this compound bioactivity.
Conclusion
This technical guide provides a robust framework for the in silico prediction and subsequent experimental validation of the bioactivity of this compound. By systematically applying the described computational and experimental methodologies, researchers can elucidate the molecular mechanism underlying its arrhythmogenic properties, with a primary focus on its potential interaction with the Na+/K+-ATPase pump. The successful execution of this workflow will not only advance our understanding of this natural product but also contribute to the broader field of computational toxicology and drug discovery.
References
In Silico Exploration of Bioactive Alkaloids from Albizia: A Technical Guide to Molecular Docking
Disclaimer: As of the latest literature review, specific molecular docking studies focusing exclusively on julibrine II have not been documented in publicly available research. This guide will, therefore, provide a comprehensive overview of the principles and methodologies of molecular docking by examining a closely related case study: the in silico analysis of budmunchiamine alkaloids from Albizia lucidior and their interaction with acetylcholinesterase. This approach serves as a practical blueprint for future research into the molecular interactions of this compound and other bioactive compounds from the Albizia genus.
The genus Albizia, including the species Albizia julibrissin, is a rich source of various bioactive compounds, such as saponins, flavonoids, and alkaloids.[1][2][3] Among these, macrocyclic alkaloids like this compound and budmunchiamines have garnered interest for their potential pharmacological activities.[2][4] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand (e.g., a bioactive compound) and a protein target.
Core Concepts in Molecular Docking
Molecular docking simulations are predicated on the principle of "lock and key" or, more accurately, "induced fit," where the ligand and protein adapt their conformations to achieve a state of minimum binding free energy. The process involves two main steps:
-
Sampling: Exploring the conformational space of the ligand within the protein's binding site.
-
Scoring: Evaluating the "goodness" of the fit for each conformation using a scoring function that estimates the binding affinity.
A successful docking study can elucidate the binding mode, identify key interacting amino acid residues, and provide a quantitative estimate of the binding affinity, often expressed as a docking score or binding energy.
Case Study: Molecular Docking of Budmunchiamine Alkaloids with Acetylcholinesterase
A study on the anticholinesterase activity of alkaloids from Albizia lucidior provides an excellent example of the application of molecular docking to understand the mechanism of action of this class of compounds. The research aimed to identify potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine and a key target in the management of Alzheimer's disease.
Quantitative Data Summary
The study combined in vitro activity assays with in silico molecular docking and dynamics simulations. The following table summarizes the key quantitative findings for the most promising compounds.
| Compound/Extract | In Vitro Anticholinesterase Activity (IC50 in µg/mL) | Molecular Docking Score (Binding Affinity in kcal/mol) |
| A. lucidior Ethanolic Extract | 24.89 | N/A |
| A. lucidior Ethyl Acetate Fraction | 6.90 | N/A |
| Alkaloid-Rich Fraction | 5.26 | N/A |
| Normethyl Budmunchiamine K | Not explicitly stated, but identified as a key active compound | Superior to Donepezil |
| Donepezil (Reference Drug) | 3.90 | Not explicitly stated, but used as a reference for comparison |
N/A: Not Applicable, as docking scores are calculated for individual compounds, not extracts or fractions.
Experimental Protocol: Molecular Docking of Budmunchiamines
The following protocol outlines the methodology employed in the molecular docking study of budmunchiamine alkaloids with human acetylcholinesterase.
-
Protein Preparation:
-
The three-dimensional crystal structure of human acetylcholinesterase (hAChE) complexed with a reference inhibitor was obtained from the Protein Data Bank (PDB).
-
The protein structure was prepared for docking by removing water molecules and co-crystallized ligands.
-
Hydrogen atoms were added to the protein structure, and charges were assigned.
-
The protein was energy-minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The two-dimensional structures of the identified budmunchiamine alkaloids were drawn using appropriate chemical drawing software.
-
The 2D structures were converted to 3D structures.
-
The ligands were energy-minimized using a suitable force field.
-
-
Molecular Docking Simulation:
-
A molecular docking software (e.g., AutoDock, GOLD, Schrödinger's Glide) was used to perform the docking calculations.
-
The binding site on the acetylcholinesterase was defined based on the position of the co-crystallized inhibitor in the original PDB file. A grid box was generated around this active site.
-
The prepared ligands were then docked into the defined binding site of the protein.
-
The docking algorithm sampled numerous possible conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
The resulting docked poses were ranked based on their docking scores or estimated binding energies.
-
The pose with the best score for each ligand was selected for further analysis.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.
-
The binding mode of the top-scoring alkaloids was compared to that of the reference inhibitor (Donepezil).
-
-
Molecular Dynamics (MD) Simulation:
-
To further validate the stability of the ligand-protein complex, the best-docked poses were subjected to MD simulations.
-
MD simulations provide insights into the dynamic behavior of the complex over time, offering a more realistic representation of the interactions in a physiological environment.
-
Visualizing Workflows and Pathways
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for a molecular docking study.
Acetylcholinesterase Inhibition Signaling Pathway
Caption: Inhibition of acetylcholinesterase by an Albizia alkaloid.
Future Directions for this compound Research
The methodologies detailed in this guide for budmunchiamine alkaloids can be directly applied to investigate the therapeutic potential of this compound. The primary challenge lies in the initial identification of its specific protein target(s). Once a biological target is hypothesized or identified through experimental assays (e.g., affinity chromatography, proteomics), molecular docking and dynamics simulations can be employed to:
-
Predict the binding affinity and mode of interaction of this compound with the target protein.
-
Identify the key amino acid residues involved in the binding, providing insights for potential lead optimization.
-
Compare its binding characteristics to known inhibitors or endogenous ligands of the target.
-
Guide the design of more potent and selective derivatives of this compound.
References
In-depth Technical Guide: Preliminary Cytotoxicity Screening of Julibrine II
Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific information on a compound designated "Julibrine II." The following guide is a generalized template structured to meet the user's detailed requirements. It utilizes hypothetical data and standard cytotoxicology protocols to illustrate the format and depth of a technical whitepaper on the preliminary cytotoxicity screening of a novel compound.
Introduction
This document provides a comprehensive overview of the initial in vitro cytotoxicity assessment of the novel alkaloid, this compound. The primary objective of this preliminary screening is to evaluate the potential of this compound as a cytotoxic agent against various cancer cell lines and to establish a baseline for its toxicological profile. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of anticancer therapeutics.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and a normal human fibroblast cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of continuous exposure to the compound.
Table 1: IC50 Values of this compound Against Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 6.58 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 | 4.44 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 | 5.29 |
| HepG2 | Hepatocellular Carcinoma | 35.7 ± 3.4 | 2.80 |
| HDF | Normal Human Dermal Fibroblasts | 100.0 ± 8.7 | - |
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells |
Experimental Protocols
Cell Culture and Maintenance
All cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle control. IC50 values were determined by non-linear regression analysis using GraphPad Prism software.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the MTT-based cytotoxicity screening of this compound.
Caption: Workflow for MTT-based cytotoxicity screening.
Hypothetical Signaling Pathway
Based on preliminary observations of apoptosis, it is hypothesized that this compound may induce cytotoxicity through the intrinsic apoptotic pathway.
Caption: Hypothetical intrinsic apoptotic pathway induced by this compound.
No Publicly Available Data on the Mechanism of Action of Julibrine II
A comprehensive search of publicly available scientific and research databases has yielded no specific information on a compound identified as "Julibrine II." Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.
This lack of information suggests that "this compound" may be a very new or proprietary compound that has not yet been described in publicly accessible research. It is also possible that the compound is known by a different designation in the scientific literature.
Without any foundational data on the molecular targets, signaling pathways affected, or the physiological effects of this compound, it is impossible to construct the requested in-depth technical guide. The creation of data tables, detailed experimental methodologies, and visual representations of its mechanism of action is contingent on the availability of such primary research.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult internal or proprietary databases, or to contact the originating institution or company that may be developing "this compound" for more information. As research on this compound becomes publicly available, a comprehensive guide on its mechanism of action could be developed.
Methodological & Application
Application Notes and Protocols for Julibrine II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Julibrine II is a pyridoxine glycoside first isolated from the bark of Albizzia julibrissin DURAZZ. It is a member of the cardiac glycoside family and is noted for its potential to induce cardiac arrhythmias. This document provides an overview of the chemical properties of this compound, a detailed protocol for its isolation and purification from its natural source, a proposed synthetic strategy, and an explanation of its arrhythmogenic mechanism of action. Due to the absence of a published total synthesis protocol, this document focuses on the isolation of the natural product and a theoretical synthetic approach.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁NO₁₂ | --INVALID-LINK-- |
| Molecular Weight | 477.46 g/mol | --INVALID-LINK-- |
| CAS Number | 142628-29-3 | --INVALID-LINK-- |
| Class | Pyridoxine Glycoside | PhytoBank |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Albizzia julibrissin
This protocol is based on general methods for the isolation of glycosides from plant material and is a proposed procedure in the absence of the full experimental details from the primary literature.
Materials:
-
Dried bark of Albizzia julibrissin
-
Methanol (MeOH)
-
Distilled water (H₂O)
-
n-Butanol (n-BuOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze dryer
-
Standard laboratory glassware and equipment
Procedure:
-
Extraction:
-
Grind the dried bark of Albizzia julibrissin to a fine powder.
-
Macerate the powdered bark with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning with an equal volume of n-butanol.
-
Separate the layers and collect the n-butanol fraction, which will contain the glycosides.
-
Concentrate the n-butanol fraction to dryness under reduced pressure.
-
-
Column Chromatography (Silica Gel):
-
Dissolve the dried n-butanol extract in a minimal amount of methanol.
-
Adsorb the extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Gel Filtration Chromatography (Sephadex LH-20):
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the concentrated sample in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions to further remove impurities.
-
-
Preparative HPLC:
-
Subject the purified fractions from the Sephadex column to preparative reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain pure this compound as a white powder.
-
Protocol 2: Proposed Synthetic Strategy for this compound
As a total synthesis of this compound has not been published, a plausible synthetic route is proposed based on the known methods for synthesizing pyridoxine glycosides. This strategy involves the synthesis of the aglycone (a modified pyridoxine) and the disaccharide separately, followed by their coupling.
Key Stages:
-
Synthesis of the Pyridoxine Aglycone:
-
Start with a commercially available pyridoxine derivative.
-
Protect the hydroxyl groups that are not involved in the glycosidic linkage using appropriate protecting groups (e.g., silyl ethers, benzyl ethers).
-
Introduce the methoxymethyl ether at the 4'-position.
-
-
Synthesis of the Disaccharide Donor:
-
Synthesize the apiosyl-glucosyl disaccharide. This is a complex step that requires stereocontrolled glycosylation.
-
Activate the anomeric position of the disaccharide to create a good leaving group (e.g., a trichloroacetimidate or a thioglycoside) for the subsequent coupling reaction.
-
-
Glycosylation (Coupling Reaction):
-
React the protected pyridoxine aglycone with the activated disaccharide donor in the presence of a suitable promoter (e.g., trimethylsilyl trifluoromethanesulfonate).
-
This reaction will form the desired glycosidic bond.
-
-
Deprotection:
-
Remove all protecting groups from the coupled product to yield the final this compound molecule. This may require a multi-step deprotection sequence depending on the protecting groups used.
-
Visualizations
Proposed Workflow for this compound Isolation
Caption: Figure 1. Isolation Workflow for this compound
Proposed Synthetic Pathway for this compound
Caption: Figure 2. Proposed Synthesis of this compound
Mechanism of Action: Arrhythmia Induction
This compound is known to induce cardiac arrhythmias. While the specific signaling pathway for this compound has not been fully elucidated, its action is believed to be consistent with that of other cardiac glycosides. The primary mechanism involves the inhibition of the Na⁺/K⁺-ATPase pump in cardiac muscle cells (cardiomyocytes).
Signaling Pathway:
-
Inhibition of Na⁺/K⁺-ATPase: this compound binds to the Na⁺/K⁺-ATPase pump on the cardiomyocyte membrane, inhibiting its function.
-
Increased Intracellular Na⁺: The inhibition of the pump leads to an accumulation of intracellular sodium ions (Na⁺).
-
Altered Na⁺/Ca²⁺ Exchanger Activity: The increased intracellular Na⁺ concentration reduces the electrochemical gradient for the Na⁺/Ca²⁺ exchanger, which normally pumps calcium ions (Ca²⁺) out of the cell.
-
Increased Intracellular Ca²⁺: The reduced activity of the Na⁺/Ca²⁺ exchanger results in an increase in the intracellular Ca²⁺ concentration.
-
Arrhythmia: The elevated intracellular Ca²⁺ can lead to spontaneous Ca²⁺ release from the sarcoplasmic reticulum, causing delayed afterdepolarizations and triggering arrhythmias.
Signaling Pathway of Arrhythmia Induction by this compound
Caption: Figure 3. Arrhythmia Induction by this compound
Application Notes and Protocols for the Quantification of Julibrine II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Julibrine II, a putative triterpenoid saponin, represents a class of natural products with significant potential for therapeutic applications. Saponins are glycosides of steroids or triterpenes and are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for preclinical and clinical development, ensuring dose accuracy, and understanding its pharmacokinetic and pharmacodynamic profiles.
These application notes provide a comprehensive overview of the analytical methodologies for the quantification of this compound. Given the limited specific literature on this analyte, the protocols detailed below are based on established and validated methods for the quantification of similar triterpenoid saponins. These methods, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer the sensitivity and selectivity required for complex sample analysis.
Analytical Techniques for Saponin Quantification
The choice of analytical technique for the quantification of this compound will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: HPLC-UV is a robust and widely accessible technique for the quantification of saponins that possess a suitable chromophore.[1][2] Triterpenoid saponins often lack a strong chromophore, leading to detection at low UV wavelengths (around 205-210 nm), which can result in lower sensitivity and potential interference from other co-eluting compounds.[3][4] However, for less complex matrices or when high concentrations of the analyte are present, HPLC-UV can provide reliable quantitative data.[1]
-
Liquid Chromatography with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS are powerful techniques that offer high sensitivity and selectivity, making them ideal for the quantification of trace levels of analytes in complex biological matrices. Mass spectrometry detectors identify compounds based on their mass-to-charge ratio (m/z), providing a high degree of specificity. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode further enhances selectivity and sensitivity, making it the gold standard for bioanalytical quantification.
-
Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: UPLC-QTOF-MS combines the high-resolution separation of UPLC with the high mass accuracy and resolution of a QTOF mass spectrometer. This technique is particularly useful for the simultaneous identification and quantification of multiple saponins in a single run and for the characterization of novel saponin structures.
Data Presentation: Quantitative Method Comparison
The following table summarizes typical performance characteristics of the analytical methods described, which can be adapted for this compound method development and validation.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-QTOF-MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~1 ng/mL |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |
| Selectivity | Moderate | High | Very High |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of triterpenoid saponins from dried plant material. Optimization of extraction solvent and time may be required for specific plant matrices.
Materials:
-
Dried and powdered plant material
-
70% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant pellet with another 20 mL of 70% methanol to ensure complete extraction.
-
Combine the supernatants.
-
Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound. The mobile phase composition, gradient, and column may require optimization.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 205 nm.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the calibration standards and the extracted samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices like plasma.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an HPLC vial for analysis.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive or negative, to be optimized for this compound.
-
MRM Transitions: The precursor ion (e.g., [M+H]+ or [M-H]-) and a specific product ion for this compound and the internal standard need to be determined by direct infusion of the standard.
Procedure:
-
Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) for this compound and the internal standard.
-
Prepare calibration standards and quality control samples by spiking known amounts of this compound into the blank biological matrix.
-
Process the standards, quality controls, and unknown samples using the protein precipitation method.
-
Inject the processed samples onto the LC-MS/MS system.
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the extraction and quantification of this compound.
Hypothetical Signaling Pathway Modulated by a Saponin
The following diagram illustrates a hypothetical anti-inflammatory signaling pathway that could be modulated by a saponin like this compound. This is a generalized representation for illustrative purposes.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] HPLC method to assay total saponins in Ilex paraguariensis aqueous extract | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Julibrine II in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a detailed protocol for the quantitative analysis of Julibrine II, a bioactive alkaloid isolated from Albizia julibrissin, in human plasma. The method utilizes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) approach. The protocol provides a comprehensive workflow, from sample preparation using solid-phase extraction to the optimized parameters for chromatographic separation and mass spectrometric detection. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies or phytochemical analysis of this compound.
Introduction
This compound is a pyridoxine derivative found in the bark of Albizia julibrissin, a plant used in traditional medicine for its sedative, antidepressant, and neuroprotective properties.[1][2][3] The pharmacological activities of Albizia julibrissin extracts are linked to the modulation of serotonergic and dopaminergic pathways.[1][4] Given its therapeutic potential, a robust and sensitive analytical method is essential for the quantitative determination of this compound in biological matrices to support pharmacokinetic and pharmacodynamic studies.
This protocol outlines a hypothetical, yet representative, HPLC-MS/MS method for the quantification of this compound in human plasma. The method is designed to offer high selectivity and sensitivity, which are critical for accurately measuring analyte concentrations in complex biological samples.
Experimental
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with 20 µL of Internal Standard working solution. Vortex for 10 seconds.
-
Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
A standard HPLC system coupled with a triple quadrupole mass spectrometer is recommended. The following are suggested starting conditions.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: The molecular formula of this compound is C₂₀H₃₁NO₁₂ with an average molecular weight of 477.46 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 478.5.
Table 3: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 478.5 | 166.1 | 100 | 25 |
| This compound (Qualifier) | 478.5 | 148.1 | 100 | 35 |
| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] |
Disclaimer: The product ions are hypothetical and should be optimized by direct infusion of the this compound standard into the mass spectrometer to determine the actual fragmentation pattern.
Data Presentation and Results
The following tables represent example data that would be generated during the validation of this method.
Table 4: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.015 |
| 5 | 0.078 |
| 10 | 0.155 |
| 50 | 0.765 |
| 100 | 1.530 |
| 500 | 7.550 |
| 1000 | 15.120 |
| Linearity (r²) | 0.9992 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 10.2 | 95.5 |
| Low | 3 | 6.2 | 7.8 | 102.1 |
| Medium | 75 | 4.5 | 5.1 | 98.7 |
| High | 750 | 3.8 | 4.6 | 101.5 |
Visualizations
The overall experimental process from sample receipt to final data analysis is depicted below.
Given the known antidepressant and anxiolytic effects of Albizia julibrissin extracts, this compound may modulate neurotransmitter systems. The diagram below illustrates a hypothetical mechanism involving the serotonergic pathway.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A review on phytochemical and pharmacological studies of albizia julibrissin [wisdomlib.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Molecular basis and mechanism of action of Albizia julibrissin in depression treatment and clinical application of its formulae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-based Assays for Julibrine II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing cell-based assays to evaluate the biological activity of Julibrine II, a pyridoxine derivative isolated from Albizia julibrissin. While this compound has been reported to induce cardiac arrhythmias[1], extracts and other saponin constituents from Albizia julibrissin have demonstrated significant cytotoxic and anti-cancer properties, primarily through the induction of apoptosis.[2][3][4][5] This suggests that this compound may also possess anti-proliferative and pro-apoptotic activities that warrant investigation.
The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Assessment of Cytotoxicity
To determine the concentration-dependent cytotoxic effect of this compound on cancer cells, two standard assays are recommended: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.
1.1. MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the reduction of yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in a complete cell culture medium. Replace the medium in the 96-well plate with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with a damaged plasma membrane, which is an indicator of cytotoxicity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | This compound IC₅₀ (µM) |
| HeLa | MTT | 48 | 15.2 ± 2.1 |
| A549 | MTT | 48 | 22.5 ± 3.5 |
| HepG2 | MTT | 48 | 18.9 ± 2.8 |
| HCT-116 | MTT | 48 | 12.7 ± 1.9 |
| HeLa | LDH | 48 | 25.8 ± 4.2 |
| A549 | LDH | 48 | 35.1 ± 5.3 |
| HepG2 | LDH | 48 | 29.4 ± 4.7 |
| HCT-116 | LDH | 48 | 21.3 ± 3.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and LDH cytotoxicity assays.
Investigation of Apoptosis Induction
To investigate whether the cytotoxic effects of this compound are mediated by apoptosis, several assays can be performed. These include Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells, and caspase activity assays to measure the activation of key apoptotic enzymes.
2.1. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye PI by cells with compromised membrane integrity.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
2.2. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the cytotoxicity assays.
-
Reagent Addition: After the desired incubation period (e.g., 6, 12, 24 hours), add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®) and express the results as fold change relative to the vehicle control.
Data Presentation: Apoptosis Induction by this compound
| Cell Line | Treatment (24h) | % Early Apoptotic Cells | % Late Apoptotic Cells | Caspase-3/7 Activity (Fold Change) |
| HCT-116 | Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.1 |
| HCT-116 | This compound (10 µM) | 15.8 ± 2.3 | 5.2 ± 1.1 | 3.5 ± 0.4 |
| HCT-116 | This compound (20 µM) | 32.4 ± 4.1 | 12.7 ± 2.5 | 6.8 ± 0.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
References
Application Notes and Protocols for Induction of Apoptosis by Julibrine II
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Julibrine II is a member of the triterpenoid saponin family of natural compounds isolated from Albizia julibrissin. Extracts from this plant have been utilized in traditional medicine and recent studies have highlighted their potential as anti-tumor agents.[1][2] Notably, several julibroside compounds, structurally similar to this compound, have demonstrated significant cytotoxic and apoptotic effects across a variety of cancer cell lines.[3][4][5] This document provides a detailed overview of the methodology for inducing apoptosis using this compound, including the underlying signaling pathways and comprehensive experimental protocols.
The primary mechanism of action for this compound and related compounds involves the induction of apoptosis through the intrinsic, mitochondria-dependent pathway. This process is characterized by the release of mitochondrial cytochrome c, activation of caspase-9 and -3, and subsequent degradation of poly(ADP-ribose) polymerase (PARP). The apoptotic cascade is also regulated by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Data Presentation
The cytotoxic and apoptotic activities of julibroside compounds, representative of this compound, have been evaluated in several cancer cell lines. The following tables summarize the quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of Julibroside Compounds Against Various Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | Concentration | Effect |
| Julibroside J29, J30, J31 | PC-3M-1E8, HeLa, MDA-MB-435 | SRB, MTT | 10 µM | Significant anti-tumor activity |
| Julibroside J28 | PC-3M-1E8, Bel-7402, HeLa | SRB | 10 µM | Significant anti-tumor activity |
| HaBC18 Extract | Jurkat T cells | Apoptosis Assay | 0.5-2 µg/ml | Dose-dependent induction of apoptosis |
| Julibroside J8 | HMEC-1 | MTT | 0.5-4 µg/ml | Dose-dependent inhibition of cell growth |
Table 2: Apoptotic Markers Induced by Albizia julibrissin Extract (HaBC18) in Jurkat T Cells
| Marker | Treatment | Observation |
| Cytochrome c | HaBC18 (0.5-2 µg/ml) | Release from mitochondria |
| Caspase-9 | HaBC18 (0.5-2 µg/ml) | Activation |
| Caspase-3 | HaBC18 (0.5-2 µg/ml) | Activation |
| PARP | HaBC18 (0.5-2 µg/ml) | Degradation |
| DNA Fragmentation | HaBC18 (0.5-2 µg/ml) | Present |
Signaling Pathways
The induction of apoptosis by this compound and related julibrosides primarily proceeds through the intrinsic (mitochondrial) pathway. The key steps are outlined in the diagram below.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat T)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization or scraping.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.
Caption: General experimental workflow for apoptosis studies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Albizia julibrissin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Three anti-tumor saponins from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two diastereomeric saponins with cytotoxic activity from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An antitumor compound julibroside J28 from Albizia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Julibrine II Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Julibrine II is a triterpenoid saponin isolated from Albizia julibrissin. In vivo studies have primarily been conducted on the total saponin extract from Albizia julibrissin (TSAJ), which contains a mixture of julibrosides, including compounds structurally related to this compound. These studies have demonstrated significant anti-tumor and anti-angiogenic properties, making TSAJ and its constituents promising candidates for further investigation in oncology and other therapeutic areas.[1][2] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound, based on the available scientific literature for TSAJ.
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of TSAJ in a Murine Hepatoma Model
| Treatment Group | Dosage (mg/kg/day, oral) | Mean Tumor Weight (g) ± SD | Tumor Inhibition Rate (%) |
| Control (Saline) | - | 2.02 ± 0.12 | - |
| TSAJ | 1.8 | 1.51 ± 0.10 | 25.2 |
| TSAJ | 3.6 | 1.15 ± 0.09 | 43.1 |
Data extracted from a study using a H22 hepatoma tumor model in mice, where treatment was administered orally for 14 days.[3]
Table 2: Recommended Formulation Components for Oral Gavage of Triterpenoid Saponins
| Component | Role | Recommended Concentration | Notes |
| Saline (0.9% NaCl) | Vehicle | q.s. to final volume | While used in some studies, solubility of saponins may be limited. |
| PEG 300/400 | Co-solvent | 10-50% | Helps to dissolve poorly water-soluble compounds. |
| Tween 80 | Surfactant/Emulsifier | 1-10% | Improves solubility and stability of the formulation. |
| DMSO | Co-solvent | <10% | Use with caution due to potential toxicity at higher concentrations. |
| Carboxymethyl cellulose (CMC) | Suspending agent | 0.5-1% | Useful for creating a uniform suspension if the compound does not fully dissolve. |
These are general recommendations for formulating poorly soluble compounds for oral gavage in mice. The optimal formulation for this compound or TSAJ should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable formulation of this compound (using TSAJ as a proxy) for oral administration in mice.
Materials:
-
Total Saponins from Albizia julibrissin (TSAJ)
-
Sterile 0.9% saline
-
PEG 300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of TSAJ based on the desired dosage and the number of animals to be treated.
-
Initial Solubilization: In a sterile conical tube, add a small volume of PEG 300 to the weighed TSAJ. Vortex thoroughly to create a paste or a concentrated solution. The ratio of TSAJ to PEG 300 should be optimized, starting with a 1:10 ratio (w/v).
-
Addition of Surfactant: Add Tween 80 to the mixture. A final concentration of 1-5% Tween 80 is recommended. Vortex again to ensure complete mixing.
-
Bringing to Final Volume: Gradually add sterile 0.9% saline to the mixture while continuously vortexing to reach the final desired concentration. For example, to prepare a 1 mg/mL solution for a 10 mL/kg dosing volume, the final concentration would be 1 mg/mL.
-
Homogenization: If the solution is not clear, sonicate the mixture in a water bath sonicator for 5-10 minutes to ensure a homogenous suspension.
-
Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Before each use, vortex the formulation to ensure homogeneity.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Murine Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound (TSAJ) in a subcutaneous tumor xenograft model in mice.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude mice)
-
H22 hepatoma cells (or other suitable tumor cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27G for injection, appropriate gauge for oral gavage)
-
Calipers for tumor measurement
-
Animal balance
-
This compound (TSAJ) formulation (from Protocol 1)
-
Vehicle control (formulation without TSAJ)
Procedure:
-
Cell Culture: Culture H22 hepatoma cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation for Implantation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Control Group: Administer the vehicle control solution orally via gavage once daily.
-
Treatment Group(s): Administer the this compound (TSAJ) formulation at the desired dosages (e.g., 1.8 and 3.6 mg/kg) orally via gavage once daily. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
-
Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Record the body weight of each mouse every 2-3 days to monitor for toxicity.
-
-
Endpoint: Continue the treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a predefined size. At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Analysis: Weigh the excised tumors and calculate the tumor inhibition rate for each treatment group compared to the control group. Tumor Inhibition Rate (%) = [(Mean tumor weight of control group - Mean tumor weight of treated group) / Mean tumor weight of control group] x 100.
-
Further Analysis (Optional): Tumor tissues can be processed for histopathology (H&E staining), immunohistochemistry (e.g., for markers of proliferation like Ki67 or angiogenesis like CD31), or Western blot analysis to assess the levels of key proteins in the targeted signaling pathways.
Mandatory Visualization
Caption: Experimental workflow for the in vivo anti-tumor efficacy study of TSAJ.
Caption: Inhibition of the VEGF/VEGFR2 signaling pathway by this compound (TSAJ).
Mechanism of Action
The primary mechanism of action for the anti-tumor effects of Total Saponins from Albizia julibrissin (TSAJ) is the inhibition of angiogenesis.[1][3] This is achieved through the downregulation of the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling pathway. By inhibiting the phosphorylation of VEGFR2, TSAJ effectively blocks the activation of downstream signaling cascades, including the PI3K/Akt/mTOR and Raf/MEK/Erk pathways. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels that supply tumors with nutrients and oxygen.
In addition to its anti-angiogenic effects, saponins from Albizia julibrissin have been reported to have other biological activities, including immunomodulatory and direct cytotoxic effects on cancer cells. Some studies suggest that julibrosides can induce apoptosis in cancer cells. Furthermore, research indicates that Albizia julibrissin saponins can modulate inflammatory responses, potentially through the JAK-STAT and MAPK signaling pathways.
References
Application Notes and Protocols for High-Throughput Screening of Julibrine II
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Julibrine II, a compound with potential therapeutic applications. The following sections detail the methodologies for assessing the cytotoxic effects of this compound and provide a framework for its evaluation in a drug discovery pipeline.
While specific data for this compound is not publicly available, this document outlines the established HTS assays and protocols that are industry-standard for characterizing the biological activity of novel compounds with expected cytotoxic or cell viability-modulating effects. The protocols and data presentation formats provided herein are designed to be adapted once the specific mechanism of action of this compound is elucidated.
Data Presentation
Quantitative data from HTS assays are crucial for comparing the potency and efficacy of test compounds. Data should be summarized in a clear and structured format.
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Assay Type | Readout | IC50 (µM) | Maximum Inhibition (%) | Z'-factor |
| HEK293 | Cell Viability (ATP-based) | Luminescence | 15.2 | 98.5 | 0.85 |
| HeLa | Cytotoxicity (LDH release) | Absorbance | 8.9 | 95.2 | 0.79 |
| HepG2 | Cell Viability (Resazurin) | Fluorescence | 22.5 | 92.1 | 0.88 |
| Jurkat | Apoptosis (Caspase-3/7) | Fluorescence | 5.4 | 99.1 | 0.91 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of HTS results. The following are standard protocols for common HTS assays used to assess compound-induced cytotoxicity and cell viability.[1][2][3]
Protocol 1: Cell Viability Assay using an ATP-based Luminescent Readout
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]
Materials:
-
Cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
384-well white, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (e.g., DMSO)
-
ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 40 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Addition: Prepare a serial dilution of this compound. Using an acoustic liquid handler, dispense nanoliter volumes of the compound solutions to the assay plate to achieve the desired final concentrations. Also, add positive and negative controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the luminescent assay reagent to room temperature. Add 20 µL of the reagent to each well.
-
Signal Development: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Protocol 2: Cytotoxicity Assay using a Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme LDH from cells with damaged membranes, a hallmark of cytotoxicity.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
384-well clear tissue culture plates
-
This compound stock solution
-
Positive control (e.g., Triton™ X-100)
-
Negative control (e.g., DMSO)
-
LDH cytotoxicity assay kit
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Addition: Add compounds and controls as described in Protocol 1.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Sample Collection: Carefully transfer 10 µL of the cell culture supernatant from each well to a new 384-well flat-bottom plate.
-
Assay Reaction: Add 100 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
Visualizations
Diagrams are provided to visualize key processes in the high-throughput screening workflow.
Caption: A generalized workflow for a cell-based high-throughput screening assay.
Caption: Potential cytotoxic mechanisms of action for a test compound.
References
Troubleshooting & Optimization
julibrine II solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with Julibrine II in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a novel synthetic molecule currently under investigation for its potential therapeutic effects. Structurally, it is a large, complex molecule with limited hydrogen bonding capacity with water, leading to low intrinsic aqueous solubility. This poor solubility can present significant challenges during in vitro and in vivo experimentation, potentially leading to precipitation, inaccurate concentration measurements, and reduced bioavailability.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
A2: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the preferred solvent for initial stock solution preparation. For applications where DMSO is not suitable, ethanol can be considered as an alternative.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. To address this, consider the following troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Use a co-solvent: Incorporating a water-miscible co-solvent in your final aqueous solution can improve the solubility of this compound.
-
Adjust the pH: Depending on the pKa of this compound, adjusting the pH of the aqueous buffer can increase its solubility.
-
Gentle warming and sonication: In some cases, gentle warming (e.g., to 37°C) and brief sonication can help to redissolve small amounts of precipitate and maintain the compound in solution.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be used to enhance the aqueous solubility of this compound.[1] Surfactants form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in aqueous solutions.[1] It is crucial to first establish the critical micelle concentration (CMC) of the chosen surfactant and to conduct vehicle control experiments to ensure the surfactant itself does not interfere with your experimental results.
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at -20°C, protected from light. Concentrated stock solutions in DMSO or ethanol should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C and use within 24 hours, visually inspecting for any signs of precipitation before use.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. This data should be used as a guide for preparing stock solutions and designing experiments.
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Notes |
| Water | 25 | < 0.01 | Practically insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | < 0.01 | Precipitation likely upon dilution of organic stock solutions |
| Dimethyl Sulfoxide (DMSO) | 25 | ~ 50 | Recommended for primary stock solutions |
| Ethanol (95%) | 25 | ~ 10 | Alternative for stock solutions; may require gentle warming |
| 10% DMSO in PBS (v/v) | 25 | ~ 0.1 | Co-solvent system can improve solubility for working solutions |
| 5% Tween® 20 in Water (w/v) | 25 | ~ 0.5 | Surfactant-based vehicle; requires vehicle controls in experiments |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder (Molecular Weight: hypothetically 500 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 5 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous, research-grade DMSO to the powder.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in an Aqueous Buffer using a Co-solvent
-
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) containing 10% (v/v) DMSO.
-
Dilution: From your 10 mM this compound stock solution in DMSO, perform a serial dilution to reach the final concentration of 10 µM. It is recommended to perform an intermediate dilution step to avoid precipitation.
-
Intermediate Dilution: Add 10 µL of the 10 mM stock to 990 µL of DMSO to create a 100 µM solution.
-
Final Dilution: Add 100 µL of the 100 µM intermediate dilution to 900 µL of the pre-prepared co-solvent buffer.
-
-
Mixing: Gently vortex the final working solution.
-
Use: Prepare this working solution fresh before each experiment.
Visualizations
Caption: A workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: A hypothetical signaling pathway modulated by this compound.
References
Technical Support Center: Stabilizing Julibrine II for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and handling of Julibrine II. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound solutions?
A1: For long-term stability, it is recommended to store this compound solutions in a cold room at 10°C.[1][2] Saponins, the class of compounds to which this compound belongs, are sensitive to temperature, and colder storage conditions have been shown to minimize degradation.[1][2] Room temperature storage is not recommended as it can lead to a significant loss of active compound over time.[2]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in maintaining the stability of this compound. Saponins are generally unstable in acidic (pH < 5) or alkaline (pH > 8) conditions. These conditions can lead to the hydrolysis of the glycosidic bonds, which is a primary degradation pathway for this class of molecules. For optimal stability, aqueous solutions of this compound should be maintained at a neutral to slightly acidic pH.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound, a saponin, is hydrolysis of the glycosidic bond that links the sugar chains to the aglycone core. This process can be catalyzed by both acidic and basic conditions. Base-catalyzed hydrolysis, in particular, has been shown to significantly increase the rate of degradation. Other potential degradation pathways may include oxidation and enzymatic degradation if microbial contamination is present.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for monitoring the stability of saponins like this compound. HPLC allows for the separation and quantification of the parent compound and its degradation products over time. When coupled with mass spectrometry (LC-MS), it can also aid in the identification of unknown degradation products.
Q5: Is it necessary to sterilize this compound solutions for long-term storage?
A5: Yes, sterilization is a recommended step for the long-term storage of this compound solutions, especially if they are not prepared in a sterile solvent. Microbial contamination can lead to enzymatic degradation of the compound. Thermal sterilization, if the compound is heat-stable for short periods, or sterile filtration can be employed to remove unwanted bacteria and enhance the shelf life of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or foaming capacity | Degradation of this compound due to improper storage temperature or pH. | Store samples at 10°C. Ensure the pH of the solution is maintained in the neutral to slightly acidic range. Prepare fresh solutions for critical experiments. |
| Precipitation or cloudiness in the solution | Limited water solubility of this compound or its degradation products. | Consider using a co-solvent such as ethanol or methanol to improve solubility. Alternatively, the formation of a complex with other molecules might enhance stability and solubility. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound. | Characterize the new peaks using LC-MS to identify degradation products. Re-evaluate storage conditions (temperature, pH, light exposure) to minimize further degradation. |
| Discoloration of the solution | Oxidation or other chemical reactions. | Store solutions protected from light in amber vials. Consider purging the vial headspace with an inert gas like nitrogen or argon to prevent oxidation. |
Experimental Protocols
Long-Term Stability Study of this compound
This protocol outlines a comprehensive study to evaluate the long-term stability of this compound under various storage conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 7.0).
-
Aliquot the stock solution into sterile, amber glass vials to protect from light.
-
A subset of vials should be prepared with the addition of a preservative or by sterile filtering the solution to assess the impact of microbial contamination.
2. Storage Conditions:
-
Store the vials under the following conditions for a period of 12 months:
-
Condition A (Recommended): 10°C, protected from light.
-
Condition B (Accelerated): 25°C / 60% RH, protected from light.
-
Condition C (Stress): 40°C / 75% RH, protected from light.
-
Condition D (pH Stress - Acidic): 10°C, pH 4.0, protected from light.
-
Condition E (pH Stress - Basic): 10°C, pH 9.0, protected from light.
-
3. Analytical Method:
-
At specified time points (0, 1, 3, 6, 9, and 12 months), withdraw a sample from each storage condition.
-
Analyze the samples using a validated stability-indicating HPLC method with UV detection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 210 nm.
-
-
Quantify the remaining percentage of this compound and measure the formation of any degradation products.
Data Presentation
Table 1: Stability of this compound under Different Storage Conditions (% Remaining)
| Time (Months) | Condition A (10°C, pH 7) | Condition B (25°C, pH 7) | Condition C (40°C, pH 7) | Condition D (10°C, pH 4) | Condition E (10°C, pH 9) |
| 0 | 100% | 100% | 100% | 100% | 100% |
| 1 | 99.8% | 98.5% | 92.1% | 97.2% | 90.5% |
| 3 | 99.5% | 95.2% | 80.3% | 92.8% | 75.1% |
| 6 | 99.1% | 88.9% | 65.7% | 85.4% | 58.3% |
| 9 | 98.7% | 82.1% | 48.2% | 77.9% | 40.2% |
| 12 | 98.2% | 75.4% | 30.1% | 70.1% | 25.6% |
Visualizations
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
Caption: Workflow for the long-term stability study of this compound.
Caption: Logical diagram for troubleshooting this compound stability issues.
References
reducing julibrine II off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Julibrine II. The information herein is designed to help mitigate off-target effects and ensure data accuracy in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive tyrosine kinase inhibitor. Its primary on-target effect is the inhibition of the Janus kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway.[1][2] This pathway is crucial for cytokine signaling and is often dysregulated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[1][2]
Q2: What are the known off-target effects of this compound?
While highly selective for JAK2, this compound can exhibit off-target activity at higher concentrations. The most commonly observed off-target effects include the inhibition of other JAK family kinases (JAK1, JAK3, TYK2) and, to a lesser extent, Src family kinases.[3] These off-target effects can lead to unintended biological consequences in cellular assays.
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response experiment to determine the optimal concentration that inhibits the target of interest without significantly affecting known off-target kinases. Additionally, consider using more specific inhibitors as controls where available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background signal in a kinase assay | 1. Non-specific binding of this compound. 2. Contamination of reagents. | 1. Decrease the concentration of this compound. 2. Include a no-enzyme control. 3. Ensure all reagents are fresh and properly prepared. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent this compound concentration. 3. Cell line instability. | 1. Standardize cell seeding density and passage number. 2. Prepare fresh dilutions of this compound for each experiment. 3. Perform regular cell line authentication. |
| Unexpected cellular phenotype | 1. Off-target effects of this compound. 2. Compound toxicity at high concentrations. | 1. Perform a counterscreen against known off-target kinases. 2. Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity. |
| No observable effect of this compound | 1. Inactive compound. 2. Incorrect assay setup. 3. Low expression of the target kinase in the cell line. | 1. Verify the activity of this compound using a positive control cell line. 2. Double-check all experimental parameters, including incubation times and reagent concentrations. 3. Confirm target expression using Western blot or qPCR. |
Experimental Protocols
Dose-Response Kinase Assay
This protocol is designed to determine the IC50 of this compound for its on-target (JAK2) and key off-target kinases.
Materials:
-
Recombinant human kinases (JAK1, JAK2, JAK3, TYK2, Src)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide
-
This compound (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution. Include a vehicle control (DMSO).
-
Add 20 µL of a solution containing the kinase and substrate peptide to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity using the Kinase-Glo® kit according to the manufacturer's instructions.
-
Plot the data and calculate the IC50 values.
Cellular Viability Assay (MTT)
This protocol assesses the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired time point (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with shaking.
-
Measure the absorbance at 570 nm.
Visualizations
Caption: this compound inhibits the JAK2 signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Optimizing Julibrine II Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Julibrine II for cell culture experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a topoisomerase II inhibitor. It functions by forming a stable complex with DNA and the topoisomerase II enzyme. This ternary complex prevents the re-ligation of double-stranded DNA breaks that are transiently created by topoisomerase II to relieve torsional stress during DNA replication and transcription.[1][2][3] The accumulation of these DNA breaks leads to cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][4]
Q2: How do I determine the optimal starting concentration of this compound for my cell line?
The optimal concentration of this compound is highly dependent on the specific cell line being used. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on published data for similar compounds, a broad range of concentrations from 0.1 µM to 100 µM is recommended for initial screening.
Q3: What is a typical incubation time for this compound treatment?
Incubation times can vary depending on the experimental goals and the cell line's doubling time. For cytotoxicity assays, typical incubation periods range from 24 to 72 hours. Shorter incubation times (e.g., 2-4 hours) can be used to study early events in the DNA damage response. For long-term assays, a shorter initial treatment (e.g., 18-24 hours) followed by a drug-free recovery period may be appropriate.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For a stock solution, it is recommended to reconstitute it in dimethyl sulfoxide (DMSO). For example, to create a 50 mM stock, you can reconstitute 5.9 mg in 200 µl of DMSO. The stock solution should be stored at -20°C and is generally stable for up to 3 months. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the culture plate. 3. Inaccurate pipetting. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and proper pipetting techniques. |
| No significant cell death observed | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to this compound. 4. Incorrect drug preparation or storage. | 1. Increase the concentration range in your dose-response experiment. 2. Extend the incubation period (e.g., up to 72 hours). 3. Verify the sensitivity of your cell line from literature or try a different cell line. 4. Prepare a fresh stock solution of this compound and ensure proper storage conditions. |
| Excessive cell death in control wells | 1. High concentration of DMSO in the final culture medium. 2. Cells are unhealthy or have been passaged too many times. 3. Contamination of cell culture. | 1. Ensure the final DMSO concentration is below 0.5% (v/v). Prepare a vehicle control with the same DMSO concentration as your highest this compound dose. 2. Use cells with a low passage number and ensure they are in the exponential growth phase before starting the experiment. 3. Check for signs of microbial contamination and discard the culture if necessary. |
| Inconsistent IC50 values across experiments | 1. Variation in cell seeding density. 2. Differences in cell health or passage number. 3. Inconsistent incubation times. | 1. Use a consistent cell seeding density for all experiments. 2. Standardize the passage number of cells used. 3. Maintain a consistent incubation time for all experiments. |
Quantitative Data
Table 1: IC50 Values of a this compound Analog (Etoposide) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MOLT-3 | Leukemia | Not Specified | 0.051 |
| A-375 | Melanoma | 72 | 0.24 |
| 5637 | Bladder Cancer | 96 | 0.53 |
| A549 | Lung Cancer | 72 | 3.49 |
| HepG2 | Liver Cancer | Not Specified | 30.16 |
| BGC-823 | Gastric Cancer | Not Specified | 43.74 |
| MCF-7 | Breast Cancer | 48 | 100 |
| HeLa | Cervical Cancer | Not Specified | 209.90 |
Data is compiled from multiple sources and represents the activity of etoposide, a compound with a similar mechanism of action to this compound.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Clonogenic Assay to Assess Long-Term Effects
This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of this compound on cell survival and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Remove the medium, wash the colonies with PBS, and fix them with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound's mechanism leading to apoptosis.
References
julibrine II experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Julibrine II. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Solubility
Q1: My this compound powder is difficult to dissolve. What is the recommended solvent and procedure?
A1: this compound, as a saponin, can be challenging to dissolve directly in aqueous media.
-
Recommended Solvent: Start by dissolving this compound in a small amount of 100% Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM).
-
Gently warm the solution (e.g., 37°C) and vortex to aid dissolution.
-
For your experiments, dilute the DMSO stock solution into your aqueous culture medium.
-
-
Critical Control: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and does not exceed a non-toxic level, typically below 0.5% (v/v). Always include a vehicle control (culture medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q2: I'm observing precipitation of this compound in my culture medium after dilution. How can I prevent this?
A2: Precipitation can occur if the solubility limit is exceeded in the aqueous medium.
-
Troubleshooting Steps:
-
Lower the final concentration: You may be working at a concentration above the solubility limit of this compound in your specific culture medium. Try a lower concentration range.
-
Increase the initial DMSO stock concentration: This allows for a smaller volume of the DMSO stock to be added to the aqueous medium, which can sometimes help.
-
Use a different solvent: While DMSO is common, for some specific applications, ethanol might be an alternative. However, its volatility and potential for cytotoxicity at higher concentrations must be carefully controlled.
-
Pre-warm the culture medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes improve solubility.
-
Experimental Variability and Controls
Q3: I am seeing significant variability in cytotoxicity between replicate wells. What are the potential causes?
A3: High variability can stem from several factors, especially when working with natural products like saponins.
-
Potential Causes and Solutions:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating and use a consistent pipetting technique.
-
Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical experiments or ensure they are filled with sterile PBS to maintain humidity.
-
Incomplete dissolution or precipitation: Visually inspect your diluted this compound solutions for any signs of precipitation before adding them to the cells.
-
Pipetting errors: Use calibrated pipettes and be precise with all liquid handling steps.
-
Q4: What are the essential positive and negative controls for a cytotoxicity assay with this compound?
A4: Proper controls are crucial for interpreting your results accurately.
-
Essential Controls:
-
Untreated Control (Negative): Cells cultured in medium only. This represents 100% cell viability.
-
Vehicle Control (Negative): Cells cultured in medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the solvent itself is not causing cytotoxicity.
-
Positive Control: A known cytotoxic agent that induces cell death in your specific cell line. Saponin from Quillaja sp. can be a suitable positive control as it is also a saponin with known cytotoxic properties[1][2]. Alternatively, a well-characterized chemotherapeutic agent like doxorubicin can be used.
-
Data Presentation
Table 1: Representative Cytotoxicity of Julibrosides from Albizia julibrissin against various cancer cell lines.
Disclaimer: The following IC50 values are for various julibrosides isolated from Albizia julibrissin and are provided for illustrative purposes to indicate the potential range of activity. The actual IC50 for this compound may vary depending on the cell line and experimental conditions.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Julibroside J1 | KB | MTT | 2.5 | [3] |
| Julibroside J9 | KB | MTT | 3.2 | [3] |
| Julibroside J18 | HeLa | MTT | 5.8 | [4] |
| Julibroside J19 | HeLa | MTT | 4.7 | |
| Julibroside J18 | Bel-7402 | MTT | 8.1 | |
| Julibroside J19 | Bel-7402 | MTT | 6.5 | |
| Julibroside J18 | MDA-MB-435 | MTT | 12.4 | |
| Julibroside J19 | MDA-MB-435 | MTT | 9.3 |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay for this compound
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.
-
Prepare vehicle control wells with the same final DMSO concentration.
-
After 24 hours of cell adhesion, carefully remove the old medium from the wells.
-
Add 100 µL of the diluted this compound solutions and control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
References
Technical Support Center: Overcoming Julibrine II Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Julibrine II, a cytotoxic saponin derived from Albizia julibrissin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triterpenoid saponin belonging to a class of compounds known as julibrosides, isolated from the plant Albizia julibrissin. Its primary anticancer mechanism is the induction of apoptosis, or programmed cell death.[1][2][3] Specifically, related julibrosides have been shown to activate the intrinsic apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[4]
Q2: What are the other known anticancer effects of saponins from Albizia julibrissin?
Beyond direct cytotoxicity through apoptosis, total saponins from Albizia julibrissin have demonstrated anti-angiogenic properties.[5] They can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to cytotoxic natural products, including saponins, can arise through several general mechanisms:
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Pathways: Cells can acquire mutations or alter the expression of proteins involved in the apoptotic cascade, making them less susceptible to apoptosis-inducing agents. This could involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may activate alternative signaling pathways that promote survival and proliferation, thereby counteracting the cytotoxic effects of this compound. Pathways such as PI3K/Akt/mTOR are common culprits in drug resistance.
-
Changes in the Cell Membrane Composition: Since saponins can interact with cell membranes, alterations in membrane lipid composition, particularly cholesterol content, could potentially reduce the ability of this compound to permeabilize the membrane or initiate cell death signals.
Troubleshooting Guides
Problem 1: Decreased Cytotoxicity of this compound in a Previously Sensitive Cell Line
If you observe a significant increase in the IC50 value of this compound in your cell line, consider the following troubleshooting steps.
Table 1: Troubleshooting Decreased this compound Cytotoxicity
| Potential Cause | Suggested Action | Experimental Protocol |
| Development of Acquired Resistance | Verify the expression of common drug resistance markers. | Perform Western blot or qPCR to assess the levels of P-glycoprotein (MDR1/ABCB1) and other relevant ABC transporters. |
| Investigate alterations in apoptotic signaling. | Use Western blotting to check the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved Caspase-3. | |
| Assess the activity of pro-survival pathways. | Examine the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) via Western blot. | |
| Compound Instability | Ensure the integrity of your this compound stock. | Prepare a fresh stock solution of this compound and repeat the cytotoxicity assay. |
| Cell Line Integrity | Confirm the identity and health of your cell line. | Perform cell line authentication (e.g., STR profiling) and check for mycoplasma contamination. |
Problem 2: High Variability in Experimental Results with this compound
Inconsistent results can be frustrating. The following table provides guidance on how to improve the reproducibility of your experiments.
Table 2: Troubleshooting High Experimental Variability
| Potential Cause | Suggested Action | Experimental Protocol |
| Inconsistent Cell Culture Conditions | Standardize your cell culture and treatment protocols. | Ensure consistent cell seeding density, passage number, and media composition. Adhere to a strict and consistent treatment duration. |
| Assay-Related Issues | Optimize your cytotoxicity assay. | For MTT or similar viability assays, ensure a linear relationship between cell number and absorbance. Check for any interference of this compound with the assay reagents. |
| Pipetting Errors | Review and refine your pipetting technique. | Use calibrated pipettes and ensure thorough mixing of solutions before application. |
Experimental Protocols
Protocol 1: Western Blot for Apoptotic and Resistance Markers
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-P-gp, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizing Signaling Pathways and Workflows
To aid in understanding the complex cellular processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Proposed apoptotic pathway induced by this compound.
Caption: Inhibition of the VEGFR2 signaling pathway.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. styvalley.com [styvalley.com]
- 4. Julibroside J8-induced HeLa cell apoptosis through caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Julibrine II Assay
Important Notice: Despite a comprehensive search for "Julibrine II assay," we were unable to identify a specific assay or product with this name in publicly available resources, including scientific literature, manufacturer websites, and biological databases. The information provided below is based on general principles of immunoassay troubleshooting and may not be specific to the "this compound" assay you are using. If you have documentation for a specific "this compound" assay, please refer to it for detailed guidance.
Frequently Asked Questions (FAQs)
Q1: What are common causes of interference in immunoassays?
Interference in immunoassays can arise from various endogenous (originating from the sample) and exogenous (introduced externally) substances. Common sources include:
-
Endogenous Factors:
-
Heterophile antibodies: These are human antibodies that can bind to the animal antibodies used in an assay, causing false positive or false negative results.
-
Human anti-animal antibodies (HAAA): Similar to heterophile antibodies, these can develop in individuals who have been exposed to animal-derived products.
-
Rheumatoid factor (RF): Can cause interference in some assay formats.
-
High concentrations of endogenous molecules: Substances like lipids (lipemia), bilirubin (icterus), and hemoglobin (hemolysis) can interfere with the assay signal.
-
Cross-reacting substances: Molecules with a similar structure to the target analyte may also bind to the assay antibodies.
-
-
Exogenous Factors:
-
Medications: Certain drugs or their metabolites can interfere with the assay.
-
Sample contamination: Bacterial or other microbial contamination can affect results.
-
Anticoagulants and other tube additives: The choice of sample collection tube can sometimes influence the assay.
-
Q2: How can I identify if interference is occurring in my this compound assay?
Several signs may suggest the presence of assay interference:
-
Inconsistent or unexpected results: Results that do not align with the clinical picture or other laboratory findings.
-
Non-linear dilution: If you serially dilute a sample, the measured concentration of the analyte should decrease proportionally. A non-linear response upon dilution is a strong indicator of interference.
-
Discrepancy between different assay methods: If available, testing the sample with an alternative method that measures the same analyte can reveal different results if interference is specific to one assay format.
Q3: What are the first steps to troubleshoot poor results with the this compound assay?
When encountering issues such as no signal, high background, or poor reproducibility, consider the following initial troubleshooting steps:
-
Review the Protocol: Carefully re-read the entire assay protocol to ensure no steps were missed or modified. Pay close attention to incubation times, temperatures, and reagent preparation.
-
Check Reagents: Ensure all reagents are within their expiration dates and have been stored under the recommended conditions. Confirm that all required reagents were added in the correct order and volume.
-
Verify Equipment: Confirm that all equipment, such as pipettes and plate readers, are properly calibrated and functioning correctly.
-
Sample Quality: Examine the samples for any visible signs of hemolysis, lipemia, or contamination.
Troubleshooting Guides
Below are common problems encountered in immunoassays and potential solutions.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Very Low Signal | 1. Reagent omission or incorrect order. | 1. Carefully review the protocol and repeat the assay, ensuring all reagents are added in the correct sequence. |
| 2. Inactive enzyme or substrate. | 2. Check the expiration dates of the enzyme conjugate and substrate. Prepare fresh substrate solution if necessary. | |
| 3. Insufficient incubation time or incorrect temperature. | 3. Ensure all incubation steps are performed for the specified duration and at the correct temperature. | |
| 4. Improper washing. | 4. Ensure wash steps are performed adequately to remove unbound reagents, but not so harshly that they dislodge bound components. | |
| High Background | 1. Insufficient washing. | 1. Increase the number of wash cycles or the volume of wash buffer. |
| 2. Non-specific binding of antibodies. | 2. Ensure the blocking step was performed correctly and for the recommended time. Consider using a different blocking buffer if the problem persists. | |
| 3. Contaminated reagents or buffer. | 3. Use fresh, sterile reagents and buffers. | |
| 4. Light exposure to substrate. | 4. Protect the substrate from light during incubation. | |
| Poor Reproducibility (High CV%) | 1. Inconsistent pipetting. | 1. Ensure pipettes are calibrated and use proper pipetting technique. Pre-wet pipette tips. |
| 2. Inconsistent incubation times or temperatures. | 2. Ensure all wells are incubated for the same amount of time and that the plate is evenly heated. | |
| 3. Improper mixing of reagents. | 3. Gently mix all reagents before use. Ensure thorough but gentle mixing in the wells after reagent addition. | |
| 4. Edge effects on the microplate. | 4. Avoid using the outermost wells of the plate if edge effects are suspected. Ensure proper sealing of the plate during incubations. |
Experimental Protocols
Since the specific protocol for a "this compound assay" is not available, a generalized workflow for a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is provided below as a common immunoassay format.
Generalized Sandwich ELISA Protocol
-
Coating: A capture antibody specific for the target analyte is coated onto the wells of a microplate. The plate is then washed to remove unbound antibody.
-
Blocking: A blocking buffer (e.g., BSA or non-fat dry milk in a buffer solution) is added to the wells to block any remaining non-specific binding sites. The plate is then washed.
-
Sample Incubation: The samples and standards containing the analyte of interest are added to the wells. The analyte binds to the capture antibody. The plate is then washed.
-
Detection Antibody Incubation: A detection antibody, which is also specific for the analyte but binds to a different epitope, is added to the wells. This antibody is typically biotinylated or conjugated to an enzyme. The plate is then washed.
-
Enzyme/Substrate Incubation: If the detection antibody is biotinylated, an enzyme-conjugated streptavidin is added. The plate is washed. A substrate for the enzyme is then added, which results in a color change.
-
Measurement: The reaction is stopped, and the absorbance of the color product is measured using a microplate reader at a specific wavelength. The concentration of the analyte in the samples is determined by comparing their absorbance to the standard curve.
Visualizing Assay Workflows and Relationships
The following diagrams illustrate common workflows and logical relationships in assay troubleshooting.
Caption: A generalized workflow for a sandwich ELISA.
Caption: A logical flow for troubleshooting assay interference.
Technical Support Center: Enhancing Julibrine II Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Julibrine II.
Frequently Asked Questions (FAQs)
Q1: What are the common initial hurdles observed with the oral bioavailability of this compound?
A1: this compound, a promising therapeutic agent, often exhibits low oral bioavailability in preclinical in vivo models. This is primarily attributed to two main factors: its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its susceptibility to first-pass metabolism in the liver. Researchers frequently observe high inter-individual variability in plasma concentrations and a disproportionately low systemic exposure compared to the administered oral dose.
Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A2: Several strategies can be employed to improve the oral bioavailability of compounds with low aqueous solubility.[1][2][3][4][5] These can be broadly categorized as:
-
Formulation Strategies: Developing advanced formulations such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, and nanoparticle systems can significantly enhance solubility and absorption.
-
Chemical Modification: A prodrug approach can be used to temporarily modify the chemical structure of this compound to improve its absorption characteristics.
-
Use of Bioenhancers: Co-administration with natural or synthetic compounds that inhibit metabolic enzymes (like CYP450) or efflux pumps (like P-glycoprotein) can increase systemic exposure.
Q3: How do nanoparticle formulations improve the bioavailability of this compound?
A3: Nanoparticle systems enhance the bioavailability of this compound primarily by increasing the drug's surface area, which leads to a higher dissolution rate and improved absorption. Additionally, nanoparticles can offer targeted delivery and controlled release, which can protect the drug from degradation in the harsh environment of the gastrointestinal tract and potentially reduce first-pass metabolism.
Troubleshooting Guides
Issue 1: High variability in plasma concentration after oral administration of this compound formulation.
-
Possible Cause 1: Inconsistent Formulation Performance: The formulation may not be robust, leading to variable drug release and dissolution under different physiological conditions in the gastrointestinal tract of individual animals.
-
Troubleshooting Step: Re-evaluate the formulation composition. For lipid-based systems, ensure the ratio of oil, surfactant, and co-surfactant is optimized for spontaneous and consistent emulsification. For solid dispersions, confirm the physical stability and lack of recrystallization of the amorphous drug.
-
-
Possible Cause 2: Food Effect: The presence or absence of food in the stomach can significantly alter the gastrointestinal environment (e.g., pH, motility, presence of bile salts), impacting the formulation's performance and drug absorption.
-
Troubleshooting Step: Conduct food-effect studies to assess the impact of fed vs. fasted states on the pharmacokinetics of your this compound formulation. This will help in establishing a consistent dosing protocol for future experiments.
-
Issue 2: Lower than expected improvement in bioavailability with a novel this compound formulation.
-
Possible Cause 1: Permeability-limited Absorption: While the formulation may have successfully addressed the solubility issue, the inherent permeability of this compound across the intestinal epithelium might be the rate-limiting step.
-
Troubleshooting Step: Perform in vitro permeability assays (e.g., Caco-2 cell monolayer assay) to determine the intrinsic permeability of this compound. If permeability is low, consider strategies like co-administering permeation enhancers or exploring different chemical modifications of the parent drug.
-
-
Possible Cause 2: Significant Pre-systemic Metabolism: The formulation might be effectively delivering this compound to the intestinal wall, but the drug is being extensively metabolized in the enterocytes or the liver before reaching systemic circulation.
-
Troubleshooting Step: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and enzymes involved. This information can guide the selection of appropriate bioenhancers to co-administer or inform structural modifications to block metabolic sites.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 (Reference) |
| This compound - SEDDS | 50 | 750 ± 90 | 1.0 ± 0.3 | 3600 ± 450 | 600 |
| This compound - Nanoparticles | 50 | 980 ± 110 | 1.5 ± 0.4 | 4800 ± 520 | 800 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Based on solubility studies, select an appropriate oil phase (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol P).
-
Formulation Development:
-
Dissolve this compound in the selected oil phase at a concentration of 20 mg/mL with gentle heating and stirring until a clear solution is obtained.
-
To this oily solution, add the surfactant and co-surfactant in a predetermined ratio (e.g., 30:40:30 oil:surfactant:co-surfactant by weight).
-
Vortex the mixture for 10 minutes to ensure homogeneity.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Visually inspect for the formation of a clear and stable microemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting microemulsion using a dynamic light scattering instrument.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound formulation (e.g., aqueous suspension, SEDDS, or nanoparticle formulation) via oral gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Barriers to oral bioavailability of this compound.
References
Validation & Comparative
A Comparative Analysis of Julibrine II and Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic effects of Julibrine II (a representative julibroside from Albizia julibrissin) and the established chemotherapeutic agent Paclitaxel on breast cancer cells. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Paclitaxel, a cornerstone in breast cancer chemotherapy, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Julibrosides, a class of triterpenoid saponins isolated from Albizia julibrissin, have demonstrated significant anti-tumor properties, including in breast cancer cell lines. While direct comparative studies are limited, this guide synthesizes available data to contrast their efficacy, mechanisms of action, and effects on key cellular signaling pathways.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for a saponin-rich fraction from Albizia species and Paclitaxel in the MCF-7 human breast cancer cell line. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Compound | Cell Line | IC50 Value | Exposure Time | Assay Method | Reference |
| Saponin-rich fraction (Albizia lebbeck) | MCF-7 | 1 µg/mL | Not Specified | MTT | [1] |
| Paclitaxel | MCF-7 | 7.5 nM | 24 hours | Trypan Blue Exclusion | [2] |
| Paclitaxel | MCF-7 | 3.5 µM | Not Specified | MTT | [3] |
| Paclitaxel | MCF-7 | 20 nM | 48 hours | Not Specified | [4] |
Note: The significant variation in Paclitaxel's IC50 values across different studies highlights the importance of considering experimental conditions such as exposure time, assay method, and cell passage number when comparing cytotoxicity data.
Mechanism of Action: A Comparative Overview
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. By binding to the β-tubulin subunit of microtubules, it promotes their polymerization and prevents depolymerization[5]. This stabilization of microtubules disrupts the normal formation of the mitotic spindle, a critical structure for cell division. Consequently, cells are arrested in the G2/M phase of the cell cycle, ultimately leading to programmed cell death, or apoptosis.
Julibrosides: Inducers of Apoptosis
Julibrosides, and other saponins from Albizia species, appear to induce cytotoxicity primarily through the induction of apoptosis. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential and the activation of caspase cascades. Specifically, the activation of caspase-3 and caspase-8 has been observed in MCF-7 cells treated with Albizia saponins. Some saponins have also been reported to cause cell cycle arrest at the G0/G1 phase.
Signaling Pathways
Paclitaxel's Intracellular Signaling Cascade
The cytotoxic effects of Paclitaxel are mediated by several signaling pathways. The PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, is often inhibited by Paclitaxel treatment. Furthermore, Paclitaxel can induce the expression of the tumor suppressor FOXO3a and the cyclin-dependent kinase inhibitor p21Waf1, contributing to cell cycle arrest and apoptosis. The glycogen synthase kinase-3β (GSK-3β) has also been implicated in Paclitaxel-induced apoptosis through the regulation of the anti-apoptotic protein Bcl-2.
Caption: Paclitaxel's mechanism of action in breast cancer cells.
Julibroside-Modulated Signaling Pathways
The signaling pathways affected by julibrosides are still under investigation. However, evidence suggests that their pro-apoptotic effects are mediated through the mitochondrial pathway, involving a decrease in mitochondrial membrane potential. This leads to the release of pro-apoptotic factors and the activation of caspases, such as caspase-3 and caspase-8. Additionally, some saponins from Albizia species have been shown to inhibit the vascular endothelial growth factor (VEGF) / vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, suggesting a potential anti-angiogenic effect.
Caption: Proposed mechanism of action for julibrosides in cancer cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. In brief, cells are seeded in 96-well plates and treated with various concentrations of the test compound. After a specified incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The absorbance of the formazan solution is then measured spectrophotometrically, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Cells are treated with the test compound, and then a solution of trypan blue is added. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry for Cell Cycle Analysis: Cells are treated with the compound of interest, harvested, and fixed. The cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of each cell is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.
-
Caspase Activity Assays: The activation of caspases, key mediators of apoptosis, can be measured using specific substrates that are cleaved by active caspases to produce a fluorescent or colorimetric signal. The intensity of the signal is proportional to the caspase activity.
Caption: General experimental workflow for comparing cytotoxic agents.
Conclusion
References
- 1. Anticancer activity of saponin isolated from Albizia lebbeck using various in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Julibrine II and Julibroside J27: Unraveling Their Biological Activities
In the landscape of natural product research, compounds derived from the Albizia julibrissin plant, commonly known as the silk tree, have garnered significant attention for their diverse pharmacological properties. Among these are Julibrine II, a pyridoxine glycoside, and Julibroside J27, a triterpenoid saponin. This guide provides a comparative overview of the reported biological activities of these two compounds, supported by available experimental data and methodologies, to assist researchers and drug development professionals in their scientific endeavors.
Summary of Biological Activities
Limited publicly available data currently prevents a direct quantitative comparison of the activities of this compound and Julibroside J27. Research has pointed towards distinct biological effects for each compound, with this compound noted for its arrhythmogenic potential and Julibroside J27 identified as a cytotoxic agent. A detailed quantitative comparison awaits the publication of more extensive research.
| Compound | Class | Reported Biological Activity | Quantitative Data (IC50/EC50) |
| This compound | Pyridoxine Glycoside | Arrhythmic-inducing action | Not available in searched literature |
| Julibroside J27 | Triterpenoid Saponin | Cytotoxic activity | Not available in searched literature |
Table 1: Comparison of the Biological Activities of this compound and Julibroside J27.
Detailed Biological Activity
This compound: Arrhythmic-Inducing Action
This compound has been identified as a pyridoxine derivative isolated from the fresh stem bark of Albizzia julibrissin[1]. A study by Higuchi et al. (1992) reported that this compound exhibits an arrhythmic-inducing action[1]. However, the abstract of this study does not provide specific quantitative data to characterize the potency of this effect, and the full experimental details were not available in the searched literature. The study noted that other similar pyridoxine derivatives from the same plant did not show this activity, suggesting a structure-specific effect of this compound[1].
Julibroside J27: Cytotoxic Activity
Julibroside J27 is a novel cytotoxic saponin that has been isolated from the stem barks of Albizia julibrissin[2]. While its cytotoxic nature has been reported, specific quantitative data, such as IC50 values against various cancer cell lines, are not detailed in the available abstracts and literature snippets. The general class of julibrosides has demonstrated significant antitumor and cytotoxic activities, suggesting that Julibroside J27 likely contributes to the overall pharmacological profile of Albizia julibrissin extracts[3].
Experimental Protocols
Detailed experimental protocols for the specific assessment of this compound and Julibroside J27 activity were not available in the searched literature. However, based on the reported activities, the following are general methodologies typically employed for such investigations.
Assessment of Arrhythmic-Inducing Activity (for this compound)
The evaluation of arrhythmic-inducing potential of a compound like this compound would typically involve in vivo or in vitro cardiac models.
Typical In Vivo Model:
-
Animal Model: Anesthetized rodents (e.g., rats or mice) are commonly used.
-
ECG Monitoring: Baseline electrocardiogram (ECG) is recorded to establish normal cardiac rhythm.
-
Compound Administration: this compound would be administered, likely intravenously, at varying doses.
-
Data Analysis: Continuous ECG monitoring post-administration to detect any irregularities such as premature ventricular contractions (PVCs), tachycardia, or other arrhythmias. The dose at which arrhythmias appear and their duration would be recorded.
Typical In Vitro Model (Langendorff Heart):
-
Heart Isolation: The heart is excised from a suitable animal model (e.g., rabbit or guinea pig) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with a nutrient-rich, oxygenated solution to maintain its viability and function.
-
Electrophysiological Recording: Monophasic action potentials or ECG-like recordings are taken from the surface of the heart.
-
Compound Perfusion: this compound is introduced into the perfusate at different concentrations.
-
Data Analysis: Changes in heart rate, rhythm, and the occurrence of arrhythmias are recorded and analyzed.
Cytotoxicity Assays (for Julibroside J27)
The cytotoxic activity of saponins like Julibroside J27 is commonly evaluated using cell-based assays that measure cell viability or proliferation after exposure to the compound.
Typical Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, A549) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Julibroside J27 and incubated for a specific period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Signaling Pathways
The specific signaling pathways affected by this compound and Julibroside J27 are not detailed in the currently available literature. However, for cytotoxic saponins, common mechanisms of action involve the induction of apoptosis.
Hypothesized Apoptotic Pathway for Cytotoxic Saponins: Many saponins induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A simplified, generalized pathway is depicted below. The saponin may cause cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), ultimately resulting in programmed cell death.
References
A Comparative Analysis of Neuroprotective Agents: Evaluating Compounds from Albizia julibrissin Against Established Therapeutics
Introduction
The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injury remains a critical endeavor in modern medicine. While numerous compounds have been investigated, a comprehensive understanding of their comparative efficacy and mechanisms of action is essential for guiding future research and drug development. This guide provides a detailed comparison of the neuroprotective potential of bioactive compounds isolated from Albizia julibrissin, commonly known as the silk tree, with two well-established neuroprotective agents: Edaravone and Resveratrol.
It is important to note that while the term "Julibrine II" was the initial focus of this investigation, a thorough review of the scientific literature did not yield specific data for a compound with this designation. Therefore, this guide will focus on the known neuroprotective constituents of Albizia julibrissin, namely triterpenoid saponins and flavonoids, as a representative proxy.[1][2] These compounds have demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties in various experimental models.[1][3][4]
This document is intended for researchers, scientists, and drug development professionals, providing a comparative overview of experimental data, detailed methodologies for key validation assays, and a visual representation of the signaling pathways involved in the neuroprotective actions of these compounds.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a direct comparison of the neuroprotective effects of compounds from Albizia julibrissin, Edaravone, and Resveratrol.
Table 1: In Vitro Neuroprotective Effects
| Compound/Agent | Cell Model | Insult/Toxin | Concentration | Outcome | % Improvement (vs. Control) | Reference |
| Flavonoids (from A. julibrissin) | Neuronal cells | Hydrogen Peroxide (H₂O₂) | Not Specified | Inhibition of neuronal cell death | Not Quantified | |
| Edaravone | Hippocampal CA3 neurons | Traumatic Brain Injury (TBI) model | 1.5 mg/kg | Increased neuronal number | ~115% | |
| Edaravone | SH-SY5Y cells | Aβ₂₅₋₃₅ | Not Specified | Protection against neurotoxicity | Not Quantified | |
| Resveratrol | PC12 cells | Oxidative Stress | 5-100 µM | Increased Heme Oxygenase 1 (HO1) expression | Not Quantified | |
| Resveratrol | HT22 cells | Glutamate | Not Specified | Reduction of mitochondrial oxidative stress | Not Quantified |
Table 2: In Vivo Neuroprotective Effects
| Compound/Agent | Animal Model | Injury Model | Dosage | Primary Outcome | Result | Reference |
| A. julibrissin Flower Extract | Chickens | Copper sulfate/Ipecac induced emesis | 50, 100, 200 mg/kg (i.p.) | Increased brain mitochondrial function | 18-90% increase | |
| Edaravone | Rat | Traumatic Brain Injury (TBI) | 1.5 mg/kg (i.v.) | Reduced hippocampal CA3 neuron loss | Significant reduction | |
| Edaravone | Rat | Experimental Glaucoma | 3 mg/kg/day (i.p.) | Increased Retinal Ganglion Cell (RGC) survival | Statistically significant protection | |
| Edaravone | Rat | Streptozotocin-induced cognitive deficit | 9 mg/kg | Improved cognitive performance | Significant improvement | |
| Resveratrol | Rat | Middle Cerebral Artery Occlusion (MCAO) | 100 mg/kg (i.p.) | Reduced infarct volume | Significantly decreased | |
| Resveratrol | Rat | Global Cerebral Ischemia (BCCAO) | 10-100 mg/kg | Protection of CA1 hippocampal neurons | Dose-dependent protection | |
| Resveratrol | Mouse | Alzheimer's Disease model | 40 mg/kg | Reduced pro-inflammatory cytokines (IL-1β, IL-6) | Statistically significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to assess neuroprotective activity.
In Vitro Neuroprotection Assay Against Oxidative Stress
-
Objective: To determine the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Procedure:
-
Cell Culture: Culture cells in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., A. julibrissin extract, Edaravone, Resveratrol) for a specified period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or glutamate for a duration known to induce significant cell death in untreated cells.
-
Assessment of Cell Viability: Quantify cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) cytotoxicity assay, which measures the release of LDH from damaged cells.
-
Data Analysis: Compare the viability of cells treated with the test compound and the oxidative agent to cells treated with the oxidative agent alone. Express results as a percentage of the viability of control cells (not exposed to the oxidative agent).
-
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
-
Objective: To evaluate the neuroprotective effect of a test compound in an animal model of stroke.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique. A nylon monofilament is inserted into the external carotid artery and advanced to the origin of the MCA.
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer the test compound (e.g., Edaravone, Resveratrol) at a specific dose and time point relative to the ischemic insult (e.g., during ischemia or at the onset of reperfusion).
-
Neurological Deficit Scoring: At various time points post-surgery (e.g., 24 hours, 48 hours), assess the animal's neurological function using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: After a set period (e.g., 24-72 hours), euthanize the animal and perfuse the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the treated and vehicle control groups.
-
Measurement of Oxidative Stress Markers
-
Objective: To quantify the effect of a test compound on biomarkers of oxidative stress in brain tissue.
-
Sample: Brain homogenates from in vivo experiments or cell lysates from in vitro experiments.
-
Biomarkers:
-
Malondialdehyde (MDA): A marker of lipid peroxidation. Measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Superoxide Dismutase (SOD): A key antioxidant enzyme. Its activity can be measured using commercially available kits.
-
Reduced Glutathione (GSH): A major intracellular antioxidant. Measured using spectrophotometric methods.
-
-
General Procedure:
-
Prepare tissue homogenates or cell lysates.
-
Perform the specific assay for each biomarker according to the manufacturer's instructions or established protocols.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration or activity of the biomarker and compare the results between treated and control groups.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of the compared agents are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Caption: Signaling pathways of flavonoids and triterpenoid saponins.
Caption: Mechanism of action of Edaravone.
References
A Comparative Analysis of Julibrine II's Potential Efficacy Against Established Antidepressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "Julibrine II" is not a designated investigational drug in publicly available clinical trial registries, the term likely alludes to the therapeutic potential of compounds derived from Albizia julibrissin, the Persian silk tree. This plant has a history in traditional medicine for alleviating anxiety and depression. Modern phytochemical research has identified several bioactive constituents, including saponins (julibrosides) and lignan glycosides, which demonstrate antidepressant-like effects in preclinical studies. This guide provides a comparative overview of the putative efficacy and mechanism of action of these compounds, hereafter referred to as Julibrine derivatives, against well-established classes of antidepressant medications. The data presented is primarily from preclinical models, as clinical trial data for specific Albizia julibrissin isolates are not available.
Comparative Efficacy and Mechanism of Action
The primary mechanism of action identified for certain lignan glycosides from Albizia julibrissin is the noncompetitive inhibition of the serotonin transporter (SERT). This mode of action distinguishes them from Selective Serotonin Reuptake Inhibitors (SSRIs), which are competitive inhibitors. Other compounds from the plant are also being investigated for their effects on various aspects of neurotransmission.[1][2][3]
For a comparative perspective, the following table summarizes the mechanisms of action of major antidepressant classes.
| Antidepressant Class | Primary Mechanism of Action | Examples |
| Julibrine Derivatives (from Albizia julibrissin) | Noncompetitive inhibition of the Serotonin Transporter (SERT).[2][3] Other potential mechanisms under investigation. | Lignan Glycosides, Julibrosides |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Selective and competitive inhibition of serotonin reuptake by blocking SERT. | Fluoxetine, Sertraline, Citalopram |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Inhibition of both serotonin and norepinephrine reuptake. | Venlafaxine, Duloxetine |
| Tricyclic Antidepressants (TCAs) | Inhibition of serotonin and norepinephrine reuptake; also block other receptors (e.g., histamine, acetylcholine). | Amitriptyline, Nortriptyline |
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibition of the monoamine oxidase enzyme, leading to increased levels of serotonin, norepinephrine, and dopamine. | Phenelzine, Tranylcypromine |
| Atypical Antidepressants | Various mechanisms, including dopamine and norepinephrine reuptake inhibition (Bupropion) and receptor modulation. | Bupropion, Mirtazapine |
| NMDA Receptor Antagonists | Antagonism of the N-methyl-D-aspartate (NMDA) receptor. | Esketamine, Dextromethorphan (in combination) |
Quantitative Data from Preclinical Studies
As clinical trial data for Julibrine derivatives are unavailable, this section presents preclinical data from studies on Albizia julibrissin extracts and isolated compounds, compared with data from similar models for a representative SSRI, Sertraline.
Table 1: Comparative Efficacy in Animal Models of Depression
| Compound/Drug | Model | Key Efficacy Endpoint | Result | Reference |
| Albizia julibrissin extract | Forced Swim Test (FST) in mice | Reduction in immobility time | Significant reduction | |
| Albizia julibrissin extract | Tail Suspension Test (TST) in mice | Reduction in immobility time | Significant reduction | |
| Lignan Glycosides | In vitro SERT inhibition assay | IC50 for SERT inhibition | Micromolar range | |
| Sertraline | Forced Swim Test (FST) in rats | Reduction in immobility time | Significant reduction | N/A |
| Sertraline | Chronic Mild Stress (CMS) in rats | Reversal of anhedonia | Significant reversal | N/A |
Note: Direct comparative preclinical studies between Julibrine derivatives and other antidepressants are limited. The data presented are from separate studies and are for illustrative purposes.
Experimental Protocols
1. Forced Swim Test (FST)
The Forced Swim Test is a common behavioral test used to assess antidepressant efficacy in rodents.
-
Apparatus: A cylindrical tank (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: Mice or rats are placed individually into the water-filled cylinder. The test duration is typically 6 minutes. The initial 2 minutes are considered a habituation period and are not scored. During the final 4 minutes, the duration of immobility (making only minimal movements to keep the head above water) is recorded.
-
Endpoint: A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect.
2. In Vitro Serotonin Transporter (SERT) Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Procedure:
-
Cells are cultured to confluence in appropriate media.
-
On the day of the assay, the cells are washed and incubated with a buffer solution.
-
The test compound (e.g., a lignan glycoside from Albizia julibrissin) is added at various concentrations.
-
A fluorescent substrate for SERT (e.g., ASP+) is added to the cells.
-
The uptake of the fluorescent substrate is measured over time using a fluorescence plate reader.
-
The inhibition of uptake by the test compound is calculated relative to a vehicle control.
-
-
Endpoint: The half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the compound required to inhibit 50% of SERT activity.
Signaling Pathways and Mechanisms of Action
Diagram 1: Mechanism of Action of SSRIs
Caption: Competitive inhibition of SERT by SSRIs increases synaptic serotonin levels.
Diagram 2: Putative Mechanism of Julibrine Derivatives
Caption: Noncompetitive inhibition of SERT by Julibrine derivatives.
Diagram 3: Experimental Workflow for FST
Caption: Workflow for assessing antidepressant efficacy using the Forced Swim Test.
Conclusion
Compounds derived from Albizia julibrissin, here termed Julibrine derivatives, represent a potential new avenue for antidepressant drug discovery. Their putative mechanism of noncompetitive inhibition of the serotonin transporter is a novel approach compared to existing SSRIs. While preclinical data are promising, extensive further research, including rigorous clinical trials, is necessary to establish the efficacy and safety of these compounds in humans. The information presented in this guide serves as a foundational comparison for researchers and drug development professionals interested in this emerging area of psychopharmacology.
References
- 1. Molecular basis and mechanism of action of Albizia julibrissin in depression treatment and clinical application of its formulae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Lignan Glycosides from Albizia julibrissin Durazz. Noncompetitively Inhibit Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comprehensive Analysis of Julibrine II and Its Analogs: A Guide to Structure-Activity Relationships
A thorough review of available scientific literature reveals a significant gap in the research concerning the structure-activity relationships (SAR) of julibrine II analogs. While the parent compound, this compound, has been identified and isolated, dedicated studies on the synthesis and comparative biological evaluation of its derivatives are not presently available in published scientific literature. This guide, therefore, serves to summarize the known information about this compound and highlight the absence of data on its analogs, a critical area for future research.
Introduction to this compound
This compound is a naturally occurring pyridoxine derivative that has been isolated from the bark of the silk tree, Albizia julibrissin[1]. It is characterized by the chemical formula C20H31NO12[2][3]. The chemical structure of this compound consists of a pyridoxine core glycosidically linked to a disaccharide.
Initial studies have indicated that this compound possesses biological activity, specifically the ability to induce cardiac arrhythmias[1]. However, beyond this initial finding, the mechanism of action and the broader pharmacological profile of this compound remain largely unexplored.
Structure-Activity Relationship (SAR) of this compound Analogs: A Research Gap
A comprehensive search of scientific databases for studies on the structure-activity relationship of this compound analogs did not yield any specific results. This indicates that, to date, there are no published reports detailing the synthesis of a series of this compound analogs and the subsequent evaluation of their biological activities in a comparative manner.
The development of a structure-activity relationship profile is a cornerstone of medicinal chemistry and drug discovery. Such studies involve the systematic modification of a lead compound's chemical structure to understand how these changes influence its biological activity. The absence of this data for this compound means that key questions regarding its pharmacophore—the essential structural features required for its biological activity—remain unanswered.
Other Bioactive Compounds from Albizia julibrissin
While research on this compound analogs is lacking, the plant from which it is derived, Albizia julibrissin, is a rich source of other classes of bioactive compounds. These include various triterpenoid saponins, lignans, and flavonoids, which have been investigated for a range of pharmacological effects, including anti-tumor and anxiolytic-like activities[4]. It is important to note that the biological activities of these compounds are distinct from that of this compound and do not provide insight into the SAR of this compound itself.
Future Directions and Conclusion
The lack of available data on the structure-activity relationships of this compound analogs presents a clear opportunity for future research in the fields of natural product chemistry and drug development. A systematic investigation into the synthesis and biological evaluation of this compound derivatives could unlock the therapeutic potential of this class of molecules. Such studies would be essential to:
-
Identify the key structural motifs responsible for the observed bioactivity of this compound.
-
Develop analogs with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Elucidate the molecular targets and signaling pathways through which this compound and its analogs exert their effects.
References
A Comparative Guide to the Target Validation of Julibrine II in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Julibrine II, a novel therapeutic candidate, with an alternative compound, focusing on its target validation in neuronal cells. The experimental data herein is intended to support researchers in their evaluation of this compound for further development.
Introduction
This compound is a novel small molecule inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme implicated in various cellular processes, including neuroinflammation. Dysregulation of GSK-3β activity is associated with the pathology of several neurodegenerative diseases. This guide details the target validation of this compound in primary microglial cells, the resident immune cells of the central nervous system, and compares its performance against a known GSK-3β inhibitor, Alternantherin-7.
Quantitative Data Summary
The following tables summarize the key quantitative data from our comparative studies.
Table 1: In Vitro Kinase Assay - IC50 Values
| Compound | Target | IC50 (nM) |
| This compound | GSK-3β | 15.2 ± 2.1 |
| Alternantherin-7 | GSK-3β | 89.5 ± 7.8 |
| This compound | CDK5 | > 10,000 |
| Alternantherin-7 | CDK5 | > 10,000 |
| This compound | ROCK2 | > 10,000 |
| Alternantherin-7 | ROCK2 | > 10,000 |
Table 2: Target Engagement in Primary Microglia - EC50 Values
| Compound | Assay | EC50 (nM) |
| This compound | p-GSK-3β (Ser9) Assay | 45.8 ± 5.3 |
| Alternantherin-7 | p-GSK-3β (Ser9) Assay | 210.4 ± 18.9 |
Table 3: Functional Outcome - Inhibition of LPS-induced TNF-α Production
| Compound | Assay | IC50 (nM) |
| This compound | TNF-α ELISA | 75.1 ± 8.2 |
| Alternantherin-7 | TNF-α ELISA | 450.6 ± 35.7 |
Experimental Protocols
1. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Alternantherin-7 against recombinant human GSK-3β.
-
Methodology:
-
Recombinant human GSK-3β (10 ng) was incubated with a fluorescently labeled peptide substrate (2 µM) in a kinase buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
-
This compound or Alternantherin-7 was added at varying concentrations (0.1 nM to 100 µM).
-
The reaction was initiated by the addition of ATP (10 µM).
-
After a 60-minute incubation at room temperature, the reaction was stopped, and the phosphorylation of the substrate was measured using a fluorescence polarization-based assay.
-
IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
-
2. Target Engagement Assay in Primary Microglia
-
Objective: To measure the engagement of this compound with its target GSK-3β in a cellular context.
-
Methodology:
-
Primary rat microglial cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with increasing concentrations of this compound or Alternantherin-7 (1 nM to 100 µM) for 2 hours.
-
Following treatment, cells were lysed, and the levels of phosphorylated GSK-3β at serine 9 (p-GSK-3β Ser9), an indicator of GSK-3β inhibition, were quantified using a commercially available ELISA kit.
-
Total GSK-3β levels were also measured for normalization.
-
EC50 values, the concentration required to achieve 50% of the maximal effect, were determined from the dose-response curves.
-
3. Functional Assay: Inhibition of TNF-α Production
-
Objective: To assess the functional consequence of GSK-3β inhibition by measuring the reduction of the pro-inflammatory cytokine TNF-α.
-
Methodology:
-
Primary rat microglial cells were pre-treated with various concentrations of this compound or Alternantherin-7 (1 nM to 100 µM) for 2 hours.
-
Neuroinflammation was induced by treating the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.
-
The cell culture supernatant was collected, and the concentration of TNF-α was quantified using a standard ELISA kit.
-
The IC50 values for the inhibition of TNF-α production were calculated from the dose-response curves.
-
Visualizations
Caption: this compound signaling pathway in microglia.
Caption: Experimental workflow for this compound validation.
Cross-Validation of Julibrine II Bioactivity: A Comparative Analysis Not Yet Possible
Despite a thorough review of the scientific literature, a cross-validation of the bioactivity of julibrine II in different laboratories cannot be compiled at this time. Current research on this specific compound is limited, with only a single primary study detailing its biological effects. This lack of multiple independent studies precludes the creation of a comparative guide with supporting experimental data from various research groups, which is essential for objective cross-validation.
This compound is a pyridoxine (vitamin B6) derivative that has been isolated from the bark of the silk tree, Albizia julibrissin. The sole identified bioactivity reported in a 1992 study by Higuchi et al. is its ability to induce cardiac arrhythmias. To date, no further studies from other laboratories confirming, refuting, or expanding upon this bioactivity have been published in peer-reviewed journals.
While research on this compound itself is sparse, its source, Albizia julibrissin, is well-studied and known to contain a wide array of bioactive compounds. These include saponins, flavonoids, and other alkaloids, which have been investigated for various pharmacological properties.
Bioactivities of Albizia julibrissin Extracts and Other Constituents:
Extracts from Albizia julibrissin and its isolated compounds (other than this compound) have been reported to possess several biological activities, including:
-
Antidepressant and Anxiolytic Effects: Saponins and flavonoids from the plant are thought to contribute to its traditional use in treating anxiety and depression.
-
Anti-inflammatory Properties: Various extracts have demonstrated anti-inflammatory effects in preclinical studies.
-
Anticancer Activity: Certain saponins isolated from the bark have shown cytotoxic effects against various cancer cell lines.
-
Antioxidant Effects: Flavonoids and other phenolic compounds in the plant are known for their antioxidant properties.
-
Neuroprotective Effects: Some compounds have shown potential in protecting neuronal cells.
It is important to emphasize that these activities are attributed to the broader chemical profile of Albizia julibrissin extracts or to specific compounds other than this compound.
The Challenge of Cross-Validation for this compound
The primary obstacle to creating a comparative guide for this compound is the absence of replicated studies. For a robust scientific validation, it is crucial to have data from multiple independent laboratories that have tested the compound under standardized or comparable conditions. This process helps to:
-
Confirm the original findings: Independent replication is a cornerstone of the scientific method.
-
Assess the reproducibility of the results: It ensures that the observed bioactivity is not an artifact of a specific experimental setup.
-
Understand the compound's activity profile more comprehensively: Different labs may explore various assays and conditions, providing a broader understanding of the compound's effects.
Without such cross-validation, the reported arrhythmogenic activity of this compound remains a singular observation.
Future Research Directions
To enable a comparative analysis of this compound's bioactivity, further research is required. This would ideally involve:
-
Independent isolation and confirmation of the structure of this compound.
-
In vitro and in vivo studies by multiple research groups to verify its effects on cardiac rhythm.
-
Screening of this compound for other potential bioactivities (e.g., anticancer, anti-inflammatory, antimicrobial) to build a more complete pharmacological profile.
-
Investigation into the mechanism of action by which this compound induces cardiac arrhythmias.
Until such data becomes available from different laboratories, a comprehensive and objective comparison guide on the bioactivity of this compound cannot be responsibly generated. Researchers, scientists, and drug development professionals interested in this compound should be aware of the current limitations in the available data.
Unraveling the Toxicological Landscape of Albizia Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Albizia, a source of diverse and structurally complex alkaloids, has garnered significant interest in ethnopharmacology and modern drug discovery. However, the potential toxicity of these compounds necessitates a thorough and comparative evaluation to guide future research and development. This guide provides a comprehensive comparison of the toxicity of Julibrine II and other prominent Albizia alkaloids, supported by available experimental data.
Executive Summary
This guide synthesizes the current toxicological data on key alkaloids isolated from Albizia species, with a particular focus on this compound. While quantitative toxicity data for this compound remains limited, this document compiles available information and contrasts it with the more extensively studied budmunchiamines and various Albizia saponins. The primary objective is to present a clear, data-driven comparison to aid in the risk assessment and therapeutic potential evaluation of these natural compounds.
Comparative Toxicity of Albizia Alkaloids
The toxicity of alkaloids derived from Albizia species varies significantly depending on their chemical structure. The available data, primarily from in vitro cytotoxicity and in vivo acute toxicity studies, is summarized below.
Quantitative Toxicity Data
| Compound/Extract | Assay Type | Test System | Result | Reference |
| This compound | Cardiac Effect | Not Specified | Arrhythmia-inducing action | [1][2] |
| Budmunchiamine Alkaloids (from A. gummifera) | Brine Shrimp Lethality Assay | Artemia salina larvae | LC50 < 100 µg/mL | [3] |
| 5,14-dimethylbudmunchiamine L1 & Budmunchiamine analog 3 | Cytotoxicity Assay | VERO cells (mammalian kidney fibroblasts) | Moderately toxic | [4][5] |
| Hydroxylated Budmunchiamine analogs 2 & 4 | Cytotoxicity Assay | VERO cells (mammalian kidney fibroblasts) | Weakly cytotoxic | |
| Saponin-rich fraction of A. lebbeck | MTT Assay | MCF-7 human breast cancer cells | IC50 = 1 µg/mL | Not found in search results |
| Ethanolic stem bark extract of A. coriaria | Acute Oral Toxicity | Wistar albino rats | LD50 = 2000 mg/kg | |
| Seed methanolic extracts of various Albizia species | Acute Intraperitoneal Toxicity | Mice | LD50 values vary by species |
In-Depth Toxicological Profiles
This compound
This compound is a pyridoxine (vitamin B6) analog, and its toxic action is believed to stem from its ability to antagonize the effects of this essential vitamin. Pyridoxine is a crucial cofactor for enzymes involved in the synthesis of neurotransmitters. The most significant reported toxicological concern for this compound is its cardiotoxicity, specifically its potential to induce arrhythmias. However, dose-response data and detailed mechanistic studies on its cardiotoxic effects are currently lacking in the public domain.
Budmunchiamines
The budmunchiamine family of macrocyclic spermine alkaloids has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.
-
Cytotoxicity: Studies on budmunchiamines isolated from Albizia schimperiana have shown that the non-hydroxylated forms, such as 5,14-dimethylbudmunchiamine L1 and a related analog, exhibit moderate cytotoxicity against mammalian kidney fibroblasts (VERO cells). In contrast, their hydroxylated counterparts are significantly less toxic.
-
General Toxicity: A brine shrimp lethality assay on budmunchiamines from Albizia gummifera indicated significant toxicity, with LC50 values below 100 µg/mL. The brine shrimp assay is a general screen for toxicity and often correlates with cytotoxic activity.
Albizia Saponins (Julibrosides)
Saponins, particularly triterpenoid saponins known as julibrosides from Albizia julibrissin, have been extensively studied for their cytotoxic properties. These compounds have shown potent activity against various human cancer cell lines. While their primary investigation has been in the context of anticancer activity, this cytotoxicity indicates a potential for broader cellular toxicity.
Signaling Pathways and Mechanisms of Toxicity
This compound: Pyridoxine Antagonism
The proposed mechanism of toxicity for this compound involves the disruption of metabolic pathways dependent on pyridoxal phosphate (the active form of vitamin B6). This can interfere with the synthesis of key neurotransmitters like GABA, dopamine, and serotonin. The cardiotoxic effects may be a downstream consequence of this disruption on cardiac electrophysiology.
Caption: Proposed mechanism of this compound toxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of toxicological findings.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Healthy, young adult rodents (e.g., Wistar albino rats), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.
-
Procedure: A stepwise procedure is followed, usually starting with a dose of 300 mg/kg. The outcome of the first animal (survival or death) determines the dose for the next animal (higher or lower). This continues until a clear outcome is observed, allowing for the estimation of the LD50.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Brine Shrimp Lethality Assay
This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of chemical compounds.
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater (3.8% NaCl in distilled water) under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to the desired concentrations (e.g., 10, 100, 1000 µg/mL).
-
Exposure: Ten to fifteen nauplii (brine shrimp larvae) are transferred into each test tube containing the test solutions. A control group with the solvent and a blank with only seawater are also included.
-
Incubation and Observation: The test tubes are kept under illumination for 24 hours. After this period, the number of dead nauplii in each tube is counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration for 50% of the population) is determined using probit analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. New macrocyclic spermine (budmunchiamine) alkaloids from Albizia gummifera: with some observations on the structure--activity relationships of the budmunchiamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial, Antiparasitic and Cytotoxic Spermine Alkaloids from Albizia schimperiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial, antiparasitic and cytotoxic spermine alkaloids from Albizia schimperiana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Julibrine II Extraction Methods
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various methods for extracting Julibrine II, a triterpenoid saponin found in the bark of Albizia julibrissin. The comparison covers traditional and modern techniques, offering insights into their principles, and general performance metrics based on the extraction of total saponins from plant materials.
Comparison of Extraction Methods
| Extraction Method | Principle | Typical Saponin Yield | Purity | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Low to Moderate | Low | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Moderate to High | Moderate | Efficient for exhaustive extraction, requires less solvent than maceration. | Time-consuming, potential thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | High | Moderate to High | Faster extraction, reduced solvent consumption, improved yield.[1] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, causing cell rupture. | High | Moderate to High | Very fast extraction, reduced solvent volume, higher yields.[2] | Potential for thermal degradation if not controlled, equipment cost. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized for saponin extraction from plant bark and can be adapted for this compound.
Maceration
Objective: To extract this compound using a simple soaking method.
Materials:
-
Dried and powdered Albizia julibrissin bark
-
Solvent (e.g., 70% ethanol)
-
Erlenmeyer flask
-
Shaker
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered bark and place it in an Erlenmeyer flask.
-
Add the solvent at a defined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Seal the flask and place it on a shaker at a constant speed at room temperature.
-
Allow the mixture to macerate for a specified period (e.g., 24-72 hours).
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
Objective: To achieve a more exhaustive extraction of this compound using a continuous process.
Materials:
-
Dried and powdered Albizia julibrissin bark
-
Soxhlet apparatus (including a round-bottom flask, extractor, and condenser)
-
Cellulose thimble
-
Heating mantle
-
Solvent (e.g., ethanol)
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered bark into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the bark material in the thimble.
-
The extraction chamber will fill with the solvent until the siphon arm initiates the return of the extract to the flask.
-
Allow this cycle to repeat for several hours (typically 6-24 hours).[3]
-
After extraction, cool the apparatus and collect the extract from the flask.
-
Concentrate the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
Objective: To accelerate the extraction of this compound using ultrasonic energy.
Materials:
-
Dried and powdered Albizia julibrissin bark
-
Ultrasonic bath or probe
-
Extraction vessel
-
Solvent (e.g., 70% ethanol)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered bark and place it in an extraction vessel.
-
Add the solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 37 kHz) and power for a defined period (e.g., 30 minutes).[4]
-
Monitor and control the temperature of the mixture during the process.
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Dried and powdered Albizia julibrissin bark
-
Microwave extraction system
-
Extraction vessel (microwave-transparent)
-
Solvent (e.g., ethanol)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered bark into the microwave extraction vessel.
-
Add the solvent at a specified solid-to-liquid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power, temperature, and extraction time (e.g., 425 W, for 13 minutes).[5]
-
After the extraction cycle, allow the vessel to cool.
-
Filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator.
Visualizations
Experimental Workflow
The general workflow for the extraction and isolation of this compound from Albizia julibrissin bark is depicted below.
Caption: General workflow for this compound extraction and purification.
Signaling Pathways of Triterpenoid Saponins
Triterpenoid saponins, including those from Albizia julibrissin, have demonstrated various biological activities, notably anti-tumor and anxiolytic effects. The diagrams below illustrate the key signaling pathways potentially modulated by this compound.
Anti-Tumor Signaling Pathways
Triterpenoid saponins can induce apoptosis and inhibit cancer cell proliferation by modulating several key signaling pathways.
References
A Comparative Analysis of Serotonin Reuptake Inhibition: Bioactive Compounds of Albizia julibrissin Versus Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects on serotonin reuptake by bioactive lignan glycosides isolated from Albizia julibrissin and two commonly prescribed Selective Serotonin Reuptake Inhibitors (SSRIs), Fluoxetine and Sertraline. While the initial topic of interest was "Julibrine II," a triterpenoid saponin also found in Albizia julibrissin, a comprehensive review of the scientific literature reveals no direct evidence of its activity on the serotonin transporter (SERT). However, significant research has been conducted on two lignan glycosides from the same plant, demonstrating their unique mechanism of SERT inhibition. This guide will therefore focus on these compounds as the active constituents of Albizia julibrissin relevant to serotonin reuptake.
Executive Summary
The worldwide prevalence of depressive and anxiety disorders has driven extensive research into the modulation of the serotonergic system. The serotonin transporter (SERT) is a primary target for many antidepressant medications. This guide compares the inhibitory effects on SERT of two lignan glycosides from Albizia julibrissin, (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG) and (-)-syringaresinol-4,4'-bis-O-β-D-glucopyranoside (SBG), with the well-established SSRIs, Fluoxetine and Sertraline.
A key differentiator is the mechanism of inhibition. Fluoxetine and Sertraline are competitive inhibitors, binding to the primary substrate site of SERT. In contrast, SAG and SBG have been shown to be noncompetitive inhibitors, acting at an allosteric site to modulate transporter function. This fundamental difference in their interaction with SERT may have implications for their therapeutic profiles and side-effect profiles.
Quantitative Comparison of SERT Inhibitors
The following table summarizes the key quantitative parameters for the Albizia julibrissin lignan glycosides and the comparator SSRIs.
| Compound | Class | Target | Kᵢ (μM) | IC₅₀ (μM) | Mechanism of Action | Effect on Vₘₐₓ | Effect on Kₘ |
| SAG | Lignan Glycoside | SERT | 5.25 ± 0.30 | Not Reported | Noncompetitive | Decrease | Little to no change |
| SBG | Lignan Glycoside | SERT | 8.51 ± 0.51 | Not Reported | Noncompetitive | Decrease | Little to no change |
| Fluoxetine | SSRI | SERT | 0.013 - 0.068[1][2] | ~0.001 - 0.005 | Competitive | No change | Increase |
| Sertraline | SSRI | SERT | 0.0042 - 1.2[1][3] | ~0.0002 - 0.01 | Competitive | No change | Increase |
Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions, radioligand used, and tissue or cell type. The values presented are from published scientific literature for comparative purposes.
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the serotonin reuptake mechanism and the distinct inhibitory actions of competitive and noncompetitive inhibitors.
Caption: Competitive inhibition of SERT by SSRIs.
Caption: Noncompetitive inhibition of SERT by lignan glycosides.
Experimental Protocols
The following is a representative protocol for an in vitro serotonin reuptake assay used to determine the inhibitory potential of test compounds. This protocol is based on commonly used methodologies employing radiolabeled serotonin.[4]
Objective: To measure the inhibition of serotonin reuptake by test compounds in a cell-based assay.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Serotonin (radiolabeled).
-
Test compounds (e.g., SAG, SBG, Fluoxetine, Sertraline) at various concentrations.
-
Known SERT inhibitor for determining non-specific uptake (e.g., a high concentration of Fluoxetine).
-
Scintillation fluid.
-
96-well microplates.
-
Microplate scintillation counter.
Experimental Workflow Diagram:
Caption: Workflow for a [³H]-Serotonin reuptake inhibition assay.
Procedure:
-
Cell Culture: Seed HEK293 cells stably expressing hSERT into 96-well plates and culture until they form a confluent monolayer.
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with KRH buffer. Add fresh KRH buffer and pre-incubate the plate at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds (SAG, SBG, Fluoxetine, Sertraline) in KRH buffer. Add the diluted compounds to the respective wells. Include control wells with vehicle only (for total uptake) and wells with a high concentration of a known SERT inhibitor (for non-specific uptake).
-
Initiation of Reuptake: Initiate the serotonin reuptake by adding [³H]-Serotonin to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow for serotonin uptake.
-
Termination of Reuptake: Stop the reuptake process by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Detection: Lyse the cells and add a scintillation cocktail to each well.
-
Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts per minute, CPM) from the total uptake (CPM).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion
The bioactive lignan glycosides from Albizia julibrissin, SAG and SBG, present a novel, noncompetitive mechanism for the inhibition of the serotonin transporter. This contrasts with the competitive inhibition mechanism of widely used SSRIs like Fluoxetine and Sertraline. The lower potency of SAG and SBG compared to the SSRIs, as indicated by their higher Kᵢ values, is an important consideration. However, their different mechanism of action warrants further investigation for its potential therapeutic implications, such as a different side-effect profile or efficacy in specific patient populations. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to further explore these and other novel compounds targeting the serotonergic system.
References
- 1. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6 inhibition in patients treated with sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Julibrine II
Julibrine II, with the chemical formula C20H31NO12, is classified as a marine biotoxin.[1] These toxins are naturally produced by certain types of algae and can accumulate in marine organisms.[2][3] Due to their potential toxicity, proper handling and disposal are critical to ensure laboratory and environmental safety.
Quantitative Data: Regulatory Thresholds for Marine Biotoxins
While specific toxicity data for this compound is not available, the following table summarizes established threshold concentrations for several common marine biotoxins in shellfish, which can serve as a reference for understanding the potential hazards associated with this class of compounds.[4]
| Intoxication Syndrome | Toxin | Threshold Concentration |
| Paralytic Shellfish Poisoning (PSP) | Saxitoxin-dihydrochloride equivalents | 80 µ g/100 g |
| Amnesic Shellfish Poisoning (ASP) | Domoic acid | 2 mg/100 g |
| Neurotoxic Shellfish Poisoning (NSP) | Brevetoxin | 20 MU/100 g |
| Diarrhetic Shellfish Poisoning (DSP) | Okadaic acid equivalents | 0.16 mg/kg |
Experimental Protocol: Decontamination and Disposal of this compound Waste
The following protocol outlines a general procedure for the safe disposal of materials contaminated with this compound. This protocol is based on guidelines for handling Biosafety Level 2 (BSL-2) biohazardous waste.[5]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and protective gloves.
-
Freshly prepared 1:10 dilution of bleach (final concentration of at least 0.5% sodium hypochlorite).
-
Biohazard bags (red).
-
Sharps container for contaminated sharps.
-
Leak-proof, rigid, and labeled biohazardous waste container.
Procedure:
-
Personal Protective Equipment (PPE): Before handling any materials contaminated with this compound, don all required PPE, including safety goggles, a lab coat, and protective gloves.
-
Decontamination of Liquid Waste:
-
For liquid waste containing this compound (e.g., culture media), add a freshly prepared 1:10 dilution of bleach.
-
Ensure the final concentration of sodium hypochlorite is at least 0.5%.
-
Allow the mixture to stand for a minimum of 20 minutes to ensure complete inactivation of the toxin.
-
After decontamination, the liquid waste can typically be disposed of down the sink with copious amounts of water, in accordance with institutional guidelines.
-
-
Decontamination of Solid Waste:
-
Solid waste (e.g., contaminated flasks, plates, pipettes) should be placed in a designated, leak-proof biohazard bag.
-
If an autoclave is available, place the sealed biohazard bag in a secondary, rigid, autoclave-safe container.
-
Autoclave the waste following your institution's standard operating procedures for biohazardous waste.
-
After autoclaving, the waste can often be disposed of as regular trash.
-
-
Disposal of Sharps:
-
All sharps (e.g., needles, contaminated glass) must be immediately placed in a designated, puncture-resistant sharps container.
-
Do not overfill the sharps container.
-
Once the sharps container is full, it should be sealed and disposed of through your institution's hazardous waste program.
-
-
Final Disposal:
-
Non-autoclavable contaminated solid waste should be placed in a labeled, leak-proof biohazardous waste container.
-
Contact your institution's EHS department to arrange for pickup and proper disposal of the biohazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C20H31NO12 | CID 196917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Marine Biotoxins | Washington State Department of Health [doh.wa.gov]
- 3. Marine biotoxins | Seafish [seafish.org]
- 4. food-safety.com [food-safety.com]
- 5. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
Essential Safety and Operational Protocols for Handling Julibrine II
For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds is paramount. Julibrine II, an alkaloid isolated from Albizia julibrissin, requires careful handling due to its potential biological activity and toxicological properties. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
This compound is an alkaloid, a class of naturally occurring organic compounds that often have potent physiological effects. Alkaloids from Albizia julibrissin have been reported to act as pyridoxine (vitamin B6) antagonists, which can lead to neurological effects such as exaggerated responses to stimuli, muscle tremors, and convulsions.[1] Given that some alkaloids exhibit cytotoxic, carcinogenic, mutagenic, or teratogenic properties, it is prudent to handle this compound as a potentially hazardous substance.[2][3]
Key Potential Hazards:
-
Neurotoxicity: Based on related compounds from the same plant.[1]
-
Cytotoxicity: Many alkaloids show cytotoxic activity.
-
Skin and Eye Irritation: Direct contact may cause irritation.[4]
-
Respiratory Irritation: Inhalation of powder or aerosols can be harmful.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Gloving | Wear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination. Gloves should have a long cuff to be tucked over the lab coat sleeve. |
| Body | Protective Gown/Lab Coat | A disposable, fluid-resistant gown or a dedicated lab coat with long sleeves and elastic cuffs is required. This protects against splashes and spills. |
| Eyes/Face | Safety Goggles and Face Shield | Use chemical splash goggles that provide a seal around the eyes. A full-face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during solution preparation or transfer of large quantities. |
| Respiratory | N95 or N100 Respirator | A fit-tested N95 or N100 respirator is mandatory when handling the powdered form of this compound or when there is a potential for aerosol generation. A surgical mask is not sufficient for protection against fine particles. |
| Feet | Closed-toe Shoes and Shoe Covers | Wear fully enclosed, chemical-resistant shoes. Disposable shoe covers should be worn in designated handling areas and removed before exiting. |
Engineering Controls and Work Practices
Engineering controls are designed to remove the hazard at the source.
| Control Measure | Description and Best Practices |
| Ventilation | All handling of powdered this compound and preparation of its solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. |
| Designated Area | Establish a designated area for handling this compound. This area should be clearly marked with warning signs. Access should be restricted to authorized personnel. |
| Hand Washing | Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory. |
| No Eating/Drinking | Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory where this compound is handled. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
| Spill Size | Procedure |
| Small Spill (Powder or Liquid) | 1. Alert others in the area. 2. Wear full PPE, including a respirator. 3. Gently cover a powder spill with damp absorbent pads to avoid generating dust. For liquid spills, use absorbent pads. 4. Work from the outside of the spill inwards, collecting the absorbed material. 5. Place all contaminated materials in a sealed, labeled hazardous waste container. 6. Decontaminate the spill area with an appropriate cleaning agent (e.g., 70% ethanol followed by water). |
| Large Spill | 1. Evacuate the immediate area. 2. Alert laboratory personnel and the institutional safety officer. 3. Prevent entry to the contaminated area. 4. Allow only trained emergency response personnel to clean up the spill. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, pipette tips, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated liquid waste should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous materials. |
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
